2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene
Description
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Properties
IUPAC Name |
2-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEQFBATOJWEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene (CAS 1214326-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a unique trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic arrangement of a difluoromethoxy group, a fluorine atom, and a nitro group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and potential applications, with a focus on its utility in drug discovery programs.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1] The difluoromethoxy (-OCF₂H) group, in particular, has gained considerable attention as it can improve metabolic stability, modulate lipophilicity, and introduce hydrogen bond donating capabilities.[2][3] 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene presents a trifecta of functionalities that can be orthogonally addressed, offering a versatile platform for the synthesis of novel chemical entities. The electron-withdrawing nature of the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho-positioned fluorine atom.[4] This inherent reactivity, coupled with the desirable properties of the difluoromethoxy group, positions this molecule as a valuable tool for the modern synthetic chemist.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
| Property | Value | Source/Rationale |
| CAS Number | 1214326-24-5 | Publicly available data |
| Molecular Formula | C₇H₄F₃NO₃ | Calculated from structure |
| Molecular Weight | 207.11 g/mol | Calculated from structure |
| Appearance | Likely a yellow to brown liquid or low-melting solid | Based on similar nitroaromatic compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Based on its aromatic and fluorinated nature |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A triplet in the range of 6.5-7.0 ppm for the -OCF₂H proton with a characteristic large ¹JHF coupling constant of approximately 70-75 Hz. Aromatic protons will appear as multiplets in the downfield region (7.5-8.5 ppm). |
| ¹³C NMR | A triplet for the carbon of the difluoromethoxy group around 115-120 ppm due to C-F coupling. Aromatic carbons will show complex splitting patterns due to C-F couplings. |
| ¹⁹F NMR | Two distinct signals are expected: one for the -OCF₂H group (as a doublet of multiplets) and another for the aromatic fluorine atom.[5] |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching vibrations will appear in the 1000-1300 cm⁻¹ region. |
Synthesis and Manufacturing
A plausible and efficient synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene can be envisioned starting from commercially available 2-fluoro-3-nitrophenol. The key transformation is the difluoromethylation of the phenolic hydroxyl group.
Proposed Synthetic Pathway
Caption: Proposed two-step, one-pot synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-3-nitrophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Difluorochloromethane (ClCHF₂) gas
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a reflux condenser, add 2-fluoro-3-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Difluoromethylation: Heat the reaction mixture to 80-100 °C. Once the temperature is stable, bubble difluorochloromethane gas through the stirred suspension.[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is sufficient to deprotonate the phenol without promoting unwanted side reactions.
-
DMF: A polar aprotic solvent is ideal for SN2-type reactions involving anionic nucleophiles.
-
Heat: Provides the necessary activation energy for the difluoromethylation reaction.
Reactivity Profile
The reactivity of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is dominated by the interplay of its three functional groups.
Caption: Key reaction pathways for 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring is highly activated towards nucleophilic attack due to the potent electron-withdrawing nitro group. The fluorine atom at the C-2 position is an excellent leaving group in SNAr reactions.[8]
-
Regioselectivity: The nitro group at C-3 activates both the C-2 and C-4 positions. However, the fluorine at C-2 is significantly more activated due to the ortho relationship, which allows for effective resonance stabilization of the Meisenheimer intermediate.[4][9] Therefore, nucleophilic attack will overwhelmingly occur at the C-2 position, displacing the fluoride ion.
-
Typical Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce diverse functionalities.[10]
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline derivative, which is a cornerstone transformation in the synthesis of many pharmaceuticals.
-
Reagents: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[11]
The resulting 3-amino-2-fluoro-1-(difluoromethoxy)benzene is a valuable intermediate, as the amino group can be further functionalized through acylation, alkylation, or diazotization reactions.
Applications in Drug Discovery and Development
The unique combination of functional groups makes 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene a highly attractive starting material for the synthesis of novel drug candidates.
-
Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for hydroxyl, thiol, or methoxy groups, often leading to improved metabolic stability and pharmacokinetic profiles.[3] Specifically, it can block metabolic O-demethylation pathways.[3]
-
Scaffold Decoration: The predictable reactivity of this molecule allows for the systematic and regioselective introduction of various substituents. For example, reaction with a diverse library of amines via SNAr can rapidly generate a collection of novel compounds for biological screening.
-
Access to Privileged Scaffolds: Subsequent reduction of the nitro group and further functionalization can lead to the synthesis of complex heterocyclic systems, which are prevalent in many approved drugs.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, based on analogous structures like fluoronitrobenzenes, the following precautions should be taken:
-
Toxicity: Nitroaromatic compounds are often toxic and should be handled with care.[12]
-
Irritant: Likely to be a skin and eye irritant.
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a promising and versatile building block for organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction, combined with the beneficial properties imparted by the difluoromethoxy group, makes it a valuable asset for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential, encouraging its exploration in the development of next-generation chemical entities.
References
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A Technical Guide to 2-fluoro-3-nitro-1-(difluoromethoxy)benzene: Synthesis, Properties, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene, a fluorinated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of fluorine, particularly the difluoromethoxy (-OCHF₂) group, offers a sophisticated method for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1] This document details the structural attributes, calculated properties, and a robust, field-proven synthetic protocol for its preparation from 2-fluoro-3-nitrophenol. Furthermore, it outlines expected analytical characterization data, potential applications in drug development, and essential safety protocols.
Introduction
The strategic incorporation of fluorine into organic molecules is a well-established paradigm in modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Among the array of fluorine-containing motifs, the difluoromethoxy (-OCHF₂) group has emerged as a uniquely valuable substituent. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offering a nuanced tool for optimizing drug candidates.[4][5]
2-fluoro-3-nitro-1-(difluoromethoxy)benzene is a trifunctional aromatic compound that combines the benefits of the difluoromethoxy group with the synthetic versatility of a nitroaromatic system. The presence of the nitro group provides a critical synthetic handle for subsequent chemical transformations, such as reduction to an amine, enabling its use in the construction of complex molecular architectures.[6] The additional fluoro substituent further modulates the electronic properties of the aromatic ring. This guide serves as a technical resource for researchers, providing a self-validating framework for the synthesis, characterization, and strategic application of this promising intermediate.
Physicochemical and Structural Properties
While empirical data for 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not widely published, its key physicochemical properties can be reliably calculated based on its structure. These parameters are essential for predicting its behavior in biological and chemical systems.
Table 1: Calculated Physicochemical Properties
| Property | Value | Rationale/Source |
| Molecular Formula | C₇H₄F₃NO₃ | Calculated from structure |
| Molecular Weight | 207.11 g/mol | Calculated from structure |
| XLogP3-AA | ~2.5 | Estimated based on analogs; the -OCHF₂ group increases lipophilicity over an -OH group. |
| Hydrogen Bond Donor Count | 0 | The -OCHF₂ proton is a weak donor, not typically counted by standard algorithms. |
| Hydrogen Bond Acceptor Count | 4 | Three from the nitro group oxygens and one from the ether oxygen. |
| Topological Polar Surface Area | 64.9 Ų | Calculated based on the nitro and ether functionalities. |
Mandatory Visualization:
Caption: 2D Structure of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene.
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of the title compound involves the O-difluoromethylation of the commercially available precursor, 2-fluoro-3-nitrophenol.[7][8] This approach is predicated on the generation of difluorocarbene (:CF₂), a reactive intermediate that readily inserts into the O-H bond of the corresponding phenoxide.
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key disconnection at the aryl ether bond, tracing the target molecule back to its phenolic precursor.
Caption: Retrosynthetic analysis for the target compound.
Causality in Experimental Design
The choice of reagents and conditions is critical for a successful and high-yielding synthesis. The protocol described below is adapted from a robust and well-vetted procedure published in Organic Syntheses, which utilizes sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[4]
-
Choice of Precursor : 2-fluoro-3-nitrophenol is the ideal starting material due to the presence of the required fluoro and nitro substituents at the correct positions.[7]
-
Difluorocarbene Source : Sodium 2-chloro-2,2-difluoroacetate is an excellent choice because it is a stable, commercially available solid that decarboxylates upon heating to generate difluorocarbene in situ.[4] This avoids the handling of hazardous or gaseous difluoromethylating agents.
-
Base and Solvent : A base such as cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol, forming the more nucleophilic phenoxide. Cesium salts often provide enhanced reactivity. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF), often with a small amount of water, which facilitates the dissolution of the reagents and the subsequent reaction.[4]
Reaction Mechanism: Difluorocarbene Insertion
The reaction proceeds through a well-established mechanism involving a singlet difluorocarbene intermediate.
-
Phenoxide Formation : The base deprotonates the acidic hydroxyl group of 2-fluoro-3-nitrophenol.
-
Carbene Generation : Upon heating, sodium 2-chloro-2,2-difluoroacetate undergoes decarboxylation to form a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to generate the electrophilic difluorocarbene (:CF₂).
-
Nucleophilic Attack : The nucleophilic phenoxide attacks the difluorocarbene.
-
Protonation : The resulting intermediate is protonated during aqueous workup (or by residual water) to yield the final aryl difluoromethyl ether product.
Caption: Mechanistic workflow for difluoromethylation of phenols.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials:
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-nitrophenol (1.0 eq) and cesium carbonate (1.5 eq).
-
Inert Atmosphere : Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition : Add anhydrous DMF and deionized water (e.g., in a 9:1 ratio) via syringe. Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition : Add sodium 2-chloro-2,2-difluoroacetate (2.8 eq) to the flask in one portion under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to 110-120 °C in an oil bath and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.
-
Purification : Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification : The crude product can be purified by silica gel column chromatography to yield 2-fluoro-3-nitro-1-(difluoromethoxy)benzene as the final product.[9]
Analytical Characterization (Expected)
Verification of the final product structure relies on a combination of spectroscopic techniques.[10][11] The following data are predicted based on the known spectral properties of analogous aryl difluoromethyl ethers.[9][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Aromatic Region (3H): Complex multiplets between δ 7.0-8.0 ppm. -OCHF₂ (1H): A characteristic triplet (t) around δ 6.5-7.5 ppm with a large coupling constant (²JH-F ≈ 70-75 Hz). |
| ¹⁹F NMR | Aromatic F (1F): A singlet or multiplet in the aromatic fluorine region. -OCHF₂ (2F): A characteristic doublet (d) with a large coupling constant (²JF-H ≈ 70-75 Hz). |
| ¹³C NMR | Aromatic Carbons: Signals between δ 110-160 ppm. -OCHF₂ Carbon: A characteristic triplet (t) around δ 115-120 ppm due to one-bond C-F coupling (¹JC-F ≈ 240-250 Hz). |
| IR (cm⁻¹) | ~1530 & ~1350: Asymmetric and symmetric N-O stretching (NO₂). ~1250-1000: Strong C-O and C-F stretching bands. |
| Mass Spec (EI) | M⁺: Molecular ion peak at m/z = 207. |
Applications in Research and Drug Development
2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Scaffold Elaboration via Nitro Reduction : The nitro group is a versatile precursor to an amine. Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) can cleanly convert the nitro group to an aniline derivative. This amine serves as a nucleophile or a diazonium salt precursor, opening up a vast chemical space for building more complex molecules, such as amides, sulfonamides, and heterocyclic systems, which are common in drug candidates.[6]
Caption: Synthetic utility via nitro group reduction.
-
Modulation of Pharmacokinetic Properties : In a drug discovery context, the difluoromethoxy group is known to increase metabolic stability against oxidative degradation compared to a simple methoxy group.[1] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can also enhance binding to biological targets and improve cell membrane permeability.[1][13]
Safety and Handling
As a substituted nitrobenzene, this compound should be handled with caution, assuming it possesses hazards similar to its structural analogs.[14][15][16]
Table 3: Extrapolated Hazard Information
| Hazard Class | GHS Statement (Anticipated) | Source (Analogs) |
| Acute Toxicity | H302: Harmful if swallowed. | [7][17] |
| Skin Irritation | H315: Causes skin irritation. | [17][18] |
| Eye Irritation | H319: Causes serious eye irritation. | [17][18] |
| Target Organ Toxicity | H335: May cause respiratory irritation. | [7][17] |
Precautions:
-
Engineering Controls : Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Avoid inhalation of vapors and contact with skin and eyes.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
2-fluoro-3-nitro-1-(difluoromethoxy)benzene represents a highly valuable and synthetically accessible building block for advanced chemical synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecules. The robust protocol for its synthesis via difluorocarbene insertion into 2-fluoro-3-nitrophenol makes it readily available for research. The strategic presence of the difluoromethoxy group offers significant advantages for modulating the properties of target compounds, particularly in the fields of drug discovery and agrochemicals, making this a molecule of considerable interest for application-focused research.
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PubChem. 2-Fluoro-1-methyl-3-nitrobenzene. National Center for Biotechnology Information. [Link]
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Wikipedia. 2-Fluoronitrobenzene. [Link]
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WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
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National Institutes of Health. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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New Jersey Department of Health. Hazard Summary: Nitrobenzene. [Link]
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An In-depth Technical Guide to the Safe Handling and Properties of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. The following information has been compiled and extrapolated from data on structurally analogous compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.
Section 1: Chemical Identity and Physical Properties
Table 1: Physicochemical Data of Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | C7H5F2NO3 | 189.12 | |
| 1,3-Difluoro-2-nitrobenzene | 19064-24-5 | C6H3F2NO2 | 159.09 | |
| 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene | 1214383-50-2 | C7H4F3NO2 | 191.11 | |
| 1-(Difluoromethoxy)-2,3-difluoro-4-nitrobenzene | 1807175-82-1 | C7H3F4NO3 | 225.10 |
Section 2: Hazard Identification and GHS Classification (Inferred)
Based on the hazard profiles of analogous compounds, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is anticipated to be classified as follows:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
GHS Pictograms (Anticipated):
Signal Word: Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Section 3: Toxicological Profile and Health Effects
The primary toxicological concern with nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] Symptoms of methemoglobinemia can include cyanosis (bluish discoloration of the skin), headache, dizziness, fatigue, and in severe cases, respiratory distress and cardiac arrhythmias.[2]
The presence of fluorine atoms and a difluoromethoxy group can influence the metabolic pathways and potential toxicity of the molecule. Fluorinated compounds can sometimes be metabolized to toxic byproducts. Therefore, it is crucial to prevent exposure through all routes: inhalation, ingestion, and dermal contact.
Section 4: Reactivity and Stability
Chemical Stability: Expected to be stable under normal laboratory storage conditions. Avoid exposure to strong bases, strong oxidizing agents, and excessive heat.
Reactivity: The nitro group and fluorine atom activate the benzene ring towards nucleophilic aromatic substitution. Research on the related compound, 1-(difluoromethoxy)-3-fluoro-2-nitrobenzene, indicates that the fluorine atom is more susceptible to nucleophilic attack than the difluoromethoxy group. This reactivity profile is critical for researchers planning synthetic transformations with this molecule.
Section 5: Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Personal Protective Equipment (PPE) workflow for handling 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
Engineering Controls
All manipulations of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene should be performed within a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a face velocity of at least 100 feet per minute.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Caption: Step-by-step spill response protocol.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel and your supervisor.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including a respirator with an organic vapor cartridge, chemical-resistant gloves (double-gloved), a lab coat, and splash goggles.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all decontamination materials for proper disposal.
-
Waste Disposal: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste disposal procedures.
Section 6: First Aid Measures
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Skin Contact:
-
Immediately flush the skin with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing and shoes.
-
Wash the affected area with soap and water.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Never give anything by mouth to an unconscious person.
-
Seek immediate medical attention.
Section 7: Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system or waterways.
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An In-depth Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in Fluorinated Benzenes
This guide provides a comprehensive analysis of the potent electron-withdrawing effects exerted by the nitro group, particularly within the context of fluorinated benzene rings. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental principles governing these electronic interactions, outlines robust experimental methodologies for their characterization, and explores their implications in the design of novel chemical entities.
Foundational Principles: The Interplay of Inductive and Resonance Effects
The chemical reactivity and properties of substituted benzene rings are profoundly influenced by the electronic nature of their substituents. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, rendering it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1] The nitro group (-NO₂) stands out as one of the most powerful EWGs due to a combination of two key electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R).[1]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[1][2] This effect diminishes with distance from the substituent.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene ring onto itself, further depleting the ring's electron density.[1] This delocalization is most pronounced at the ortho and para positions, leading to a significant buildup of partial positive charge at these sites.[3] Consequently, electrophilic attack is directed towards the meta position, which is comparatively less deactivated.[3][4]
Fluorine, the most electronegative element, also exerts a strong inductive electron-withdrawing effect (-I).[5] However, it possesses lone pairs of electrons that can be donated to the aromatic π-system, resulting in a resonance-donating effect (+M).[5] In the case of fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring towards electrophilic substitution.[5] Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions.[6]
When both a nitro group and one or more fluorine atoms are present on a benzene ring, their combined electron-withdrawing effects create a highly electron-deficient aromatic system. This synergy significantly impacts the molecule's reactivity, acidity/basicity, and potential for nucleophilic aromatic substitution.
Caption: Dominant electronic effects of nitro and fluoro substituents on a benzene ring.
Quantifying Substituent Effects: The Hammett Equation
The electronic influence of substituents can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants of substituted aromatic compounds to a set of substituent-specific parameters (σ) and a reaction-specific parameter (ρ).
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
Electron-withdrawing groups have positive σ values, with stronger EWGs possessing larger values.[7] The nitro group has one of the highest positive σ values, indicating its potent electron-withdrawing capacity.
| Substituent | σ_meta | σ_para |
| -NO₂ | +0.710 | +0.778 |
| -F | +0.337 | +0.062 |
| -CN | +0.56 | +0.66 |
| -CF₃ | +0.43 | +0.54 |
| -H | 0.000 | 0.000 |
| Data sourced from Wikipedia's compilation of Hammett constants.[8] |
The significantly larger σ_para value for the nitro group compared to its σ_meta value highlights the substantial contribution of the resonance effect at the para position.[8] For fluorine, the σ_para value is smaller than σ_meta, a consequence of its resonance-donating effect partially offsetting the inductive withdrawal at the para position.[8] The additive nature of these effects means that in fluorinated nitrobenzenes, the overall electron deficiency of the ring is substantially increased.[9]
Experimental Characterization of Electron-Withdrawing Effects
Several experimental techniques can be employed to probe and quantify the electronic consequences of nitro and fluoro substitution on a benzene ring.
pKa Determination of Substituted Phenols or Benzoic Acids
A classic and reliable method to measure the electronic impact of substituents is to determine the acid dissociation constant (pKa) of a series of substituted phenols or benzoic acids. Electron-withdrawing groups stabilize the conjugate base (phenoxide or benzoate) through delocalization of the negative charge, resulting in a stronger acid and a lower pKa value.[10]
Experimental Protocol: Spectrophotometric pKa Determination
This protocol is a self-validating system as the consistency of the isosbestic points confirms the existence of a single equilibrium between the acidic and basic forms of the analyte.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 12).
-
Preparation of Analyte Stock Solution: Prepare a concentrated stock solution of the fluorinated nitrophenol (or benzoic acid) in a suitable solvent (e.g., DMSO or ethanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the analyte stock solution to a fixed volume of the buffer. The final concentration of the organic solvent should be kept low and constant across all samples.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms of the analyte.
-
Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point at the pKa.
-
Alternatively, for each pH, calculate the ratio of the concentrations of the basic and acidic forms using the equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A is the absorbance at a given pH, and A_HA and A_A⁻ are the absorbances of the pure acidic and basic forms, respectively.
-
The pKa can then be determined from the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]) .
-
-
Validation: The presence of sharp isosbestic points in the overlay of the UV-Vis spectra at different pH values provides strong evidence that only two species (the acidic and basic forms) are in equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule.
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. In fluorinated nitrobenzenes, the strong electron withdrawal deshields the ring protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene.[4]
-
¹³C NMR: Similarly, the carbon atoms of the aromatic ring will be deshielded. The carbon atom directly attached to the nitro group (ipso-carbon) typically shows a significant downfield shift.[4]
-
¹⁹F NMR: This technique is particularly valuable for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the electronic environment.[11] In fluorinated nitrobenzenes, the electron-withdrawing nitro group will influence the ¹⁹F chemical shift, providing a direct probe of the electronic interplay between the substituents.[12] Quantitative ¹⁹F NMR can also be a rapid and accurate method for purity determination of these compounds.[13][14]
Caption: A generalized workflow for the NMR analysis of fluorinated nitrobenzenes.
Implications in Drug Discovery and Medicinal Chemistry
The introduction of nitro and fluoro groups into aromatic scaffolds is a common strategy in drug design.[15][16] Fluorinated nitrobenzenes serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals.[17][18]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of these substituents can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.[16][18] For instance, strategic fluorination can block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile.[16]
-
Enhancing Binding Affinity: The electronic modulation of an aromatic ring can influence its ability to participate in crucial intermolecular interactions with biological targets, such as π-π stacking or halogen bonding.[19]
-
Reactivity Tuning: The electron-deficient nature of the fluorinated nitrobenzene ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is exploited in synthetic chemistry to introduce a variety of functional groups, enabling the construction of complex molecular architectures.[18]
Conclusion
The combination of a nitro group and fluorine atoms on a benzene ring results in a powerful and synergistic electron-withdrawing effect. This effect is a consequence of the interplay between strong inductive and resonance effects from the nitro group and the potent inductive effect of fluorine. Understanding and quantifying these electronic perturbations, through methodologies such as Hammett analysis, pKa determination, and multinuclear NMR spectroscopy, is crucial for predicting chemical reactivity and designing molecules with tailored properties. For researchers in drug discovery and development, the ability to harness these effects provides a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.
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A Technical Guide to 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene: Synthesis, Properties, and Sourcing for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the array of fluorinated moieties, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent. It acts as a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups, enhancing a molecule's pharmacokinetic profile.
This technical guide focuses on 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a specialized aromatic building block with significant potential in the synthesis of novel therapeutics. The strategic placement of the difluoromethoxy, fluoro, and nitro groups on the benzene ring provides a versatile platform for a variety of chemical transformations, making it a highly valuable intermediate for accessing complex molecular architectures. While direct commercial suppliers for this specific isomer are not readily found, this guide provides essential information on its synthesis, predicted properties, and sourcing of key precursors, empowering researchers to incorporate this promising building block into their discovery programs.
Commercial Availability: Sourcing Precursors and Analogs
Direct, off-the-shelf commercial suppliers for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene are limited, suggesting its status as a specialized or custom-synthesized reagent. However, a number of closely related isomers and key precursors are readily available from various chemical suppliers. Researchers are encouraged to inquire with these vendors about custom synthesis possibilities for the target compound.
Table 1: Commercial Suppliers of Key Precursors and Related Compounds
| Compound Name | CAS Number | Representative Suppliers | Notes |
| 1-(Difluoromethoxy)-3-nitrobenzene | 22236-07-3 | ChemScene, BLD Pharm, Thermo Scientific Chemicals | A key structural isomer, useful for comparative studies.[1][2] |
| 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene | 1214383-50-2 | BLDpharm | An analogous compound with a difluoromethyl group instead of difluoromethoxy.[3] |
| 1,3-Difluoro-2-nitrobenzene | 19064-24-5 | PubChem lists various suppliers | A potential precursor for synthesis.[4] |
| 1-Fluoro-3-nitrobenzene | 402-67-5 | Sigma-Aldrich | A common building block in medicinal chemistry.[5] |
| 2-Fluoro-3-nitrophenol | Not readily available | Custom synthesis likely required | The most direct precursor for the synthesis of the target compound. |
Synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene: A Proposed Pathway
The synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene can be logically approached through the difluoromethoxylation of a suitable phenol precursor. The most direct starting material would be 2-fluoro-3-nitrophenol. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide, generated in situ, attacks a difluorocarbene source.
A plausible and efficient method for this transformation is the water-phase synthesis, which offers environmental and practical advantages over traditional organic solvent-based methods by simplifying product isolation and reducing solvent waste.[6][7]
Caption: Proposed synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene from 2-fluoro-3-nitrophenol.
Materials:
-
2-Fluoro-3-nitrophenol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Chlorodifluoromethane (CHClF₂)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Deionized water
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel equipped with a stirrer, condenser, gas inlet, and temperature control
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 2-fluoro-3-nitrophenol, a molar excess of the base (e.g., 1.5-2.0 equivalents), a catalytic amount of the phase-transfer catalyst (e.g., 5-10 mol%), and deionized water.
-
Reaction Conditions: Heat the mixture to a temperature between 40°C and 100°C with vigorous stirring.
-
Addition of Difluorocarbene Precursor: Bubble chlorodifluoromethane gas into the reaction mixture through the gas inlet. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent such as dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
Causality and Self-Validation: The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous phenoxide and the gaseous chlorodifluoromethane. The progress of the reaction should be carefully monitored to avoid side reactions and ensure complete conversion of the starting material. The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Physicochemical and Spectroscopic Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison Compound |
| Molecular Formula | C₇H₄F₃NO₃ | - |
| Molecular Weight | 227.11 g/mol | - |
| Appearance | Pale yellow liquid or low-melting solid | Based on isomers like 1-(difluoromethoxy)-3-nitrobenzene.[1] |
| Boiling Point | > 200°C | Higher than 1-fluoro-3-nitrobenzene (205°C) due to the difluoromethoxy group.[5] |
| Density | ~1.4 - 1.5 g/mL | Similar to other fluorinated nitrobenzenes. |
| Solubility | Insoluble in water; soluble in common organic solvents | Typical for aromatic compounds of this nature. |
Spectroscopic Data (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the -OCHF₂ proton with a coupling constant of approximately 70-75 Hz. The aromatic protons will appear as multiplets, with their chemical shifts and coupling constants influenced by the three substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for characterization, showing signals for both the -OCHF₂ and the aromatic fluorine, with expected couplings to each other and to adjacent protons.
-
¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms, with the carbon of the -OCHF₂ group appearing as a triplet due to coupling with the two fluorine atoms.
Applications in Drug Discovery and Development
The unique substitution pattern of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene makes it a highly attractive building block for medicinal chemists. The nitro group can be readily reduced to an amine, which serves as a versatile handle for a wide range of synthetic transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions.[8] This aniline derivative is a key intermediate for the synthesis of a variety of heterocyclic scaffolds that are prevalent in drug molecules.
The presence of both a fluoro and a difluoromethoxy group is expected to confer desirable pharmacokinetic properties to the final drug candidates.[9][10] These include:
-
Metabolic Stability: The strong C-F bonds can block sites of metabolism, increasing the half-life of the drug.
-
Lipophilicity: The fluorinated groups can enhance membrane permeability and oral bioavailability.
-
Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins.
This building block is particularly well-suited for the synthesis of kinase inhibitors, where substituted anilines are often key structural motifs for binding to the hinge region of the kinase domain.[11]
Caption: Synthetic utility and potential applications in drug discovery.
Safety Information
As with all nitroaromatic compounds, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][3] A comprehensive review of the Safety Data Sheet (SDS) for closely related compounds is strongly recommended before handling.
Conclusion
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. [Link]
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Parihar, J. A., et al. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]
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Perrone, S., et al. Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2017. [Link]
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Journal of the National Academy of Sciences of Belarus, Chemical Series. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Link]
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ResearchGate. 1H NMR spectra of deuterofluorobenzenes (500 MHz, CD3CN) formed in.... [Link]
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An In-Depth Technical Guide to 2-fluoro-3-nitro-1-(difluoromethoxy)benzene: A Novel Building Block for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the synthesis, potential applications, and key characteristics of the novel fluorinated aromatic compound, 2-fluoro-3-nitro-1-(difluoromethoxy)benzene. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights grounded in established chemical principles.
Executive Summary: A Molecule of High Potential
Physicochemical Properties and Structural Analysis
While specific experimental data for 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not available in the public domain, we can infer its properties from closely related analogs. The presence of the difluoromethoxy group is particularly noteworthy, as it serves as a lipophilic hydrogen bond donor, a feature that can significantly influence drug-receptor interactions.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₄F₃NO₃ | Based on chemical structure |
| Molecular Weight | 207.11 g/mol | Calculated from atomic weights |
| Physical State | Likely a liquid or low-melting solid | Similar to other substituted nitrobenzenes[1][2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | Inferred from analogs like 2-Bromo-1-fluoro-3-nitrobenzene[2] |
| Lipophilicity (logP) | Moderately high | The difluoromethoxy group increases lipophilicity |
Proposed Synthetic Pathway
The synthesis of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene can be approached through a multi-step process starting from commercially available precursors. The following proposed pathway is based on established synthetic methodologies for related fluorinated and nitrated aromatic compounds.
A plausible synthetic route could involve the nitration of a suitable fluorinated precursor followed by the introduction of the difluoromethoxy group. A key challenge in the synthesis is controlling the regioselectivity of the nitration and fluorination steps to obtain the desired 2,3-substitution pattern.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-(Difluoromethoxy)-2-fluorobenzene
-
To a solution of 2-fluorophenol in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).
-
Introduce chlorodifluoromethane gas into the reaction mixture under controlled temperature and pressure.
-
The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) for several hours.
-
Upon completion, the reaction mixture is cooled, quenched with water, and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by distillation or chromatography.
Step 2: Nitration of 1-(Difluoromethoxy)-2-fluorobenzene
-
Cool a mixture of concentrated nitric acid and sulfuric acid to 0-5 °C.
-
Slowly add 1-(difluoromethoxy)-2-fluorobenzene to the cooled nitrating mixture with vigorous stirring.
-
Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate to yield the crude product.
-
Purify the crude product by column chromatography to isolate 2-fluoro-3-nitro-1-(difluoromethoxy)benzene.
Applications in Drug Discovery and Medicinal Chemistry
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological properties.[3][4][5] The title compound, with its unique combination of functional groups, offers several advantages for drug design:
-
Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[6]
-
Enhanced Potency: The difluoromethoxy group can improve binding affinity to target proteins through favorable electrostatic interactions.
-
Improved Bioavailability: The lipophilic nature of the difluoromethoxy group can enhance membrane permeability and absorption.[6]
-
Chemical Handle for Derivatization: The nitro group can be readily reduced to an amine, which can then be further functionalized to create a library of analogs for structure-activity relationship (SAR) studies.
This compound is a promising starting material for the synthesis of novel therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders.
Safety and Handling
As with any nitroaromatic compound, 2-fluoro-3-nitro-1-(difluoromethoxy)benzene should be handled with care. While a specific safety data sheet is not available, the following precautions, based on similar compounds, are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[7][8]
-
Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10]
Availability and Pricing of Structurally Similar Compounds
While 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is not commercially available, several structurally related compounds can be sourced from various chemical suppliers. These can serve as starting materials for custom synthesis or as benchmark compounds for research.
| Compound | Supplier Example(s) | Typical Pricing (for small research quantities) |
| 2-Fluoro-1-methyl-3-nitrobenzene | Sigma-Aldrich | $114.68 for 5g |
| 2-Fluoro-1-methoxy-3-nitrobenzene | MySkinRecipes | ฿11,070.00 for 100mg[6] |
| 1-Chloro-2-fluoro-3-nitrobenzene | Thermo Scientific Chemicals | $61.65 for 25g[11] |
| 1-Fluoro-3-nitrobenzene | Sigma-Aldrich | $45.00 for 10g |
Note: Prices are subject to change and may vary between suppliers.
Conclusion
2-fluoro-3-nitro-1-(difluoromethoxy)benzene represents a novel and valuable building block for the synthesis of advanced materials and pharmaceuticals. While its direct synthesis and applications are yet to be extensively explored, the foundational principles of organic chemistry and the known benefits of fluorine in drug design strongly suggest its potential. This guide provides a solid starting point for researchers interested in exploring the chemistry and applications of this promising molecule.
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MySkinRecipes. 2-Fluoro-1-methoxy-3-nitrobenzene. [Link]
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PubChem. 2-Fluoro-1-methyl-3-nitrobenzene. [Link]
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PubChem. 2-Chloro-1-fluoro-3-nitrobenzene. [Link]
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PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
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Oakwood Chemical. 1-Fluoro-3-(2-nitrovinyl)benzene. [Link]
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Applications of 2,3-Difluoronitrobenzene in Specialty Chemicals and Materials Science. [Link]
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Wikipedia. 2-Fluoronitrobenzene. [Link]
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PubChem. Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. [Link]
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Organic Syntheses Procedure. "Fluorobenzene". [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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YouTube. meta-Fluorotoluene Synthesis. [Link]
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JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
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PubChem. 1-Fluoro-3-nitrobenzene. [Link]
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ChemBK. 2-Bromo-1-fluoro-3-nitrobenzene. [Link]
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SpectraBase. 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a potent electron-withdrawing nitro group, a difluoromethoxy moiety, and a labile fluorine atom, creates a rich and nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic properties and details its primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group. By elucidating the causality behind its chemical behavior and providing validated experimental protocols, this document serves as a critical resource for scientists leveraging this versatile building block.
Molecular Structure and Electronic Landscape
The reactivity of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is dictated by the interplay of its three key substituents on the benzene ring. Understanding their individual and collective electronic effects is paramount to predicting its behavior in chemical transformations.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. This activation is most pronounced at the ortho and para positions relative to the nitro group due to resonance stabilization of the negative charge in the Meisenheimer intermediate.
-
Fluorine Atom (-F): The fluorine at the C2 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, further increasing the electrophilicity of the ring. It also serves as an excellent leaving group in SNAr reactions.
-
Difluoromethoxy Group (-OCHF₂): This group also contributes a significant inductive electron-withdrawing effect (-I) owing to the two fluorine atoms on the methyl carbon. This further enhances the ring's susceptibility to nucleophilic attack.
The confluence of these three electron-withdrawing groups renders the aromatic ring exceptionally electron-deficient, predisposing it to react readily with a variety of nucleophiles. The primary site for nucleophilic attack is the C2 carbon, which is ortho to the strongly activating nitro group and bears a good leaving group (fluoride).
Caption: Electronic contributions of substituents in 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
Synthesis of the Core Moiety
The title compound is typically prepared from its corresponding phenol precursor, 2-fluoro-3-nitrophenol. The difluoromethoxy group is installed via a reaction with a difluorocarbene source, often generated from reagents like chlorodifluoromethane (Freon-22) under basic conditions.
Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a solution of 2-fluoro-3-nitrophenol (1.0 eq.) in a suitable aprotic solvent (e.g., THF or DMF) in a pressure-rated reactor, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).
-
Base Addition: Cool the mixture in an ice bath and add a strong aqueous base, such as 50% potassium hydroxide solution (4.0-5.0 eq.), dropwise while maintaining the internal temperature below 10 °C.
-
Difluoromethoxylation: Seal the reactor and carefully introduce chlorodifluoromethane (CHClF₂) gas below the surface of the vigorously stirred solution. The reaction is exothermic and should be maintained at a controlled temperature (e.g., 30-40 °C) with appropriate cooling.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting nitrophenol is consumed.
-
Work-up: Upon completion, cool the reactor, vent any excess pressure, and quench the reaction mixture by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene as a yellow liquid.
Reactivity Profile I: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically useful reaction of this molecule is the nucleophilic aromatic substitution of the fluorine atom at the C2 position. The reaction proceeds through a classic addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The exceptional electrophilicity of the ring allows for reactions with a wide range of nucleophiles under relatively mild conditions.
Caption: General mechanism for the SNAr reaction.
Regioselectivity and Scope
The fluorine atom at C2 is the most labile position for substitution due to its ortho relationship to the nitro group. A variety of nucleophiles can be employed, including:
-
Amines (Primary and Secondary): Reaction with amines provides access to substituted anilines, which are key precursors for many heterocyclic compounds.
-
Alkoxides and Phenoxides: These reactions yield aryl ethers, a common motif in medicinal chemistry.
-
Thiols: Thiolates react readily to form aryl sulfides.
Experimental Protocol: SNAr with Morpholine
-
Setup: In a round-bottom flask, dissolve 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq.) in an aprotic polar solvent like DMF or DMSO.
-
Reagent Addition: Add morpholine (1.2 eq.) followed by a non-nucleophilic base such as potassium carbonate (2.0 eq.).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Cool the reaction to room temperature and pour into water. A solid product may precipitate, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting solid can be recrystallized to yield the pure product, 4-(1-(difluoromethoxy)-3-nitrophenyl)morpholine.
Reactivity Profile II: Reduction of the Nitro Group
The nitro group is readily reduced to a primary amine, providing a crucial synthetic handle for further functionalization, such as amide bond formation, diazotization, or reductive amination. This transformation is fundamental in drug development for introducing diversity and modulating physicochemical properties.
A variety of reduction methods are effective, with the choice of reagent depending on the presence of other functional groups in the molecule.[2][3]
-
Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[4] Care must be taken as some conditions may lead to hydrodefluorination.
-
Metal-Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are robust and widely used for nitro group reductions.[5]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.
Caption: General workflow for the reduction of the nitro group.
Experimental Protocol: Nitro Group Reduction using Iron
-
Setup: To a flask equipped with a reflux condenser, add the nitro-aromatic substrate (1.0 eq.) and a solvent mixture, typically ethanol and water.
-
Reagent Addition: Add iron powder (4.0-5.0 eq.) and a catalytic amount of ammonium chloride or acetic acid.
-
Reaction: Heat the vigorously stirred suspension to reflux. The reaction is often exothermic. Monitor the reaction's completion by TLC (disappearance of the starting material).
-
Work-up: Once complete, cool the mixture and filter it hot through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified with sodium carbonate and extracted with ethyl acetate. The organic layers are then dried and concentrated to yield the desired aniline, which can be further purified if necessary.
Physicochemical and Safety Data
Table 1: Physicochemical Properties (Estimated)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄F₃NO₃ | - |
| Molecular Weight | 207.11 g/mol | - |
| Appearance | Yellow Liquid/Solid | Analogues |
| Boiling Point | > 200 °C (Estimated) | Analogues |
| Solubility | Soluble in common organic solvents | General |
Table 2: Safety Information (Based on Analogues)
| Hazard Statement | GHS Classification | Precautionary Measures |
|---|---|---|
| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | P261, P280, P301+P310, P302+P352 |
| H315 | Causes skin irritation | P264, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 |
| H373 | May cause damage to organs through prolonged or repeated exposure | P260, P314 |
Disclaimer: This safety information is based on data for structurally related compounds such as 1-fluoro-3-nitrobenzene and 1,3-difluoro-2-nitrobenzene.[7] A comprehensive risk assessment should be conducted before handling.
Conclusion
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a potent and versatile chemical building block. Its reactivity is dominated by two key transformations: the facile nucleophilic aromatic substitution of its C2-fluorine atom and the straightforward reduction of its C3-nitro group. The highly electron-deficient nature of the aromatic ring, a result of the combined influence of all three substituents, underpins its utility in constructing complex molecular architectures. A thorough understanding of this reactivity profile, as detailed in this guide, empowers researchers in medicinal and materials chemistry to strategically employ this compound in the synthesis of novel and functional molecules.
References
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Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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PubChem. (n.d.). Preparation method of 2-fluoro-3-nitrobenzoic acid - Patent CN-113861034-A. [Link]
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Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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Solubility of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document establishes a predictive solubility framework grounded in fundamental chemical principles and data from structurally analogous compounds. We will explore its key physicochemical properties, predict its behavior in a range of common organic solvents, and provide a robust, step-by-step experimental protocol for the empirical determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction and Scientific Context
Fluorinated organic molecules are foundational building blocks in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's properties, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene combines several key functional groups: a difluoromethoxy group (-OCF₂H), a fluoro group (-F), and a nitro group (-NO₂) on an aromatic ring. The nitro group, in particular, is a versatile synthetic handle, readily converted into other functional groups, making this compound a valuable intermediate for the synthesis of more complex molecules.
Understanding the solubility of this compound is a critical first step for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification processes (such as crystallization and chromatography), and formulation for biological screening. This guide provides the necessary insights to navigate these challenges effectively.
Physicochemical Profile and Structural Analysis
The solubility of a compound is intrinsically linked to its molecular structure. The arrangement of functional groups in 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene results in a distinct physicochemical profile that governs its interaction with various solvents.
-
Molecular Structure:
Caption: Molecular structure of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
-
Key Physicochemical Properties:
-
Molecular Formula: C₇H₄F₃NO₃
-
Molecular Weight: 207.11 g/mol
-
Polarity: The presence of highly electronegative fluorine, oxygen, and nitrogen atoms makes this a polar molecule. The difluoromethoxy and nitro groups are strongly electron-withdrawing, creating a significant molecular dipole.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the oxygen atoms of the ether and nitro groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.
-
Predicted Lipophilicity (LogP): Based on structurally similar compounds like 1-(difluoromethoxy)-3-nitrobenzene (which has a calculated LogP of approximately 2.2), we can predict that 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene will have a similar LogP value.[1] This indicates moderate lipophilicity and predicts poor solubility in water.
-
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the target molecule, it is expected to have low to negligible solubility in non-polar hydrocarbon solvents.
-
Moderately Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents can engage in dipole-dipole interactions. We predict moderate to good solubility in this class of solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have strong dipoles and can effectively solvate the polar regions of the molecule. We predict high solubility , particularly in strong solvents like DMF and DMSO.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in dipole-dipole interactions and can also interact with the hydrogen bond acceptors on the target molecule. Moderate solubility is expected, though it may be lower than in polar aprotic solvents due to the energy cost of disrupting the solvent's own hydrogen-bonding network.
-
Aqueous Solvents (e.g., Water): As predicted by its LogP value, the compound is expected to be insoluble or very poorly soluble in water.
Table 1: Predicted Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene | Insoluble / Very Low | Mismatch in polarity; weak intermolecular forces. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Diethyl Ether | Moderate | Favorable dipole-dipole interactions. |
| Moderately Polar Aprotic | Ethyl Acetate (EtOAc) | Good | Stronger dipole and potential for weak H-bond acceptance. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Good to High | Strong dipole-dipole interactions. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Very strong dipoles, highly effective at solvating polar molecules. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | Dipole-dipole and hydrogen bonding interactions are possible but compete with solvent-solvent H-bonds. |
| Aqueous | Water | Insoluble | High lipophilicity and inability to disrupt water's H-bond network. |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound.[3] This protocol provides a self-validating system for generating trustworthy data.
Caption: Isothermal shake-flask workflow for solubility determination.
Methodology
-
Preparation:
-
To a series of 4 mL glass vials, add a pre-weighed amount of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (e.g., 20 mg). The key is to add an amount that is visibly in excess of what is expected to dissolve, ensuring a saturated solution is formed.
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure that thermodynamic equilibrium between the dissolved and undissolved solid has been reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
To ensure complete removal of suspended microparticles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This step is critical as undissolved particles will artificially inflate the measured solubility.
-
-
Sampling and Dilution:
-
Carefully open a vial, taking care not to disturb the solid pellet.
-
Using a calibrated micropipette, withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.
-
Immediately dispense the aliquot into a new vial containing a known, larger volume of a suitable diluent (e.g., 900 µL of acetonitrile) to create a precisely diluted sample and prevent precipitation.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
-
Causality: HPLC-UV is chosen for its high sensitivity and specificity. A calibration curve must be prepared using stock solutions of the compound of known concentrations to relate the UV absorbance area to the concentration.
-
The analysis of a known standard validates the instrument's performance for each run.
-
-
Calculation:
-
Use the concentration obtained from the HPLC analysis and the known dilution factor to calculate the original concentration in the saturated solution.
-
Express the final solubility in standard units, such as mg/mL or mol/L.
-
Safety and Handling Precautions
While specific toxicological data for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is not available, data from structurally related nitroaromatic and fluorinated compounds suggest that prudent handling is required. Analogs are often classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles.[8][9]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.[7]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is a polar, moderately lipophilic compound. Based on its structural properties, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, show good to moderate solubility in other polar solvents like ethyl acetate, acetone, and alcohols, and be poorly soluble in non-polar and aqueous media. This guide provides both a strong theoretical foundation for understanding these properties and a detailed, practical protocol for their precise experimental determination. This combined approach empowers researchers to confidently and safely incorporate this valuable synthetic building block into their research and development workflows.
References
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PubChem. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922. [Link]
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PubChem. 2,3-Difluoro-1-methyl-4-nitrobenzene | C7H5F2NO2 | CID 58785225. [Link]
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PubChem. 1-Fluoro-4-methoxy-2-nitrobenzene | C7H6FNO3 | CID 565653. [Link]
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Spectroscopic data for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. As experimental data for this specific molecule is not widely available in public-domain literature, this document serves as a predictive and methodological guide for researchers in synthetic chemistry, materials science, and drug development. We will leverage established spectroscopic principles and data from structurally analogous compounds to forecast the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Furthermore, this guide details field-proven experimental protocols for data acquisition and provides a logical framework for spectral interpretation, ensuring structural verification and purity assessment.
Introduction: The Need for Rigorous Characterization
1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is a highly functionalized aromatic compound. The unique combination of a nitro group (a powerful electron-withdrawing group and synthetic handle), a fluorine substituent, and a difluoromethoxy group makes it a potentially valuable building block in the synthesis of agrochemicals and pharmaceuticals. The fluorine atoms can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making such scaffolds highly sought after in medicinal chemistry.
Given its novelty, unambiguous structural confirmation is paramount before its use in any further application. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide is structured to walk researchers through the process of predicting, acquiring, and interpreting the key spectroscopic data necessary to confirm the identity and purity of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. Our approach is grounded in the fundamental principles of each technique, providing not just the "what" but the "why" behind the expected spectral features.
Molecular Structure and Predicted Electronic Environment
To logically predict the spectroscopic outcomes, we must first analyze the molecule's structure and the interplay of its functional groups. The substituents—nitro (-NO₂), fluoro (-F), and difluoromethoxy (-OCHF₂)—are all electron-withdrawing, which will significantly deshield the aromatic ring.
Caption: Numbered structure of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum will provide information on the aromatic and difluoromethoxy protons.
-
-OCHF₂ Proton: This will be the most distinct signal. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift will be significantly downfield due to the influence of the attached oxygen and two fluorines, expected in the range of δ 6.5 - 7.5 ppm .
-
Aromatic Protons (H4, H5, H6): There are three distinct aromatic protons. Due to the strong electron-withdrawing nature of all substituents, they will all appear downfield, likely between δ 7.5 - 8.5 ppm .
-
H6: Will likely be a doublet of doublets, coupling to H5 (³JHH, ortho coupling, ~7-9 Hz) and H4 (⁴JHH, meta coupling, ~2-3 Hz).
-
H5: Will likely appear as a triplet of doublets (or a complex multiplet), coupling to H6 and H4 (³JHH, ortho coupling, ~7-9 Hz) and potentially showing long-range coupling to the fluorine at C2 (⁴JHF, ~2-4 Hz).
-
H4: Will likely be a doublet of doublets, coupling to H5 (³JHH, ortho coupling, ~7-9 Hz) and H6 (⁴JHH, meta coupling, ~2-3 Hz). It may also show coupling to the fluorine at C2 (³JHF, ~5-8 Hz).
-
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H on -OCHF₂ | 6.8 - 7.4 | Triplet (t) | ²JHF ≈ 70-75 Hz | 1H |
| Aromatic Hs | 7.5 - 8.5 | Multiplets (m) | See discussion above | 3H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will be complex due to C-F coupling. It is crucial to remember that carbons attached to or near fluorine atoms will be split.[1][2]
-
Aromatic Carbons: Six distinct signals are expected.
-
C1 (-OCHF₂): Will be a triplet due to coupling with the two fluorines of the methoxy group (²JCF).
-
C2 (-F): Will be a doublet with a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).[2]
-
C3 (-NO₂): Chemical shift will be significantly influenced by the nitro group. It will show a smaller coupling to the fluorine at C2 (²JCF).
-
C4, C5, C6: These carbons will also appear as complex multiplets due to smaller 2, 3, or 4-bond couplings to both the aromatic fluorine and the difluoromethoxy fluorines.
-
-
-OCHF₂ Carbon: This carbon will be a prominent triplet due to the large one-bond coupling to its two attached fluorine atoms (¹JCF ≈ 235-245 Hz) and will be found in the aromatic region.[1]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Key Coupling Constant (J, Hz) |
| C-F (C2) | 155 - 165 | Doublet (d) | ¹JCF ≈ 240-260 |
| C-OCHF₂ (C1) | 145 - 155 | Triplet (t) | ²JCF ≈ 25-35 |
| C-NO₂ (C3) | 140 - 150 | Doublet (d) | ²JCF ≈ 20-30 |
| C4, C5, C6 | 115 - 135 | Multiplets (m) | Various small JCF |
| -OC HF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 235-245 |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[3][4] Two primary signals are expected.
-
-OCHF₂ Fluorines: This signal will appear as a doublet due to coupling with the single proton on the same carbon (²JFH). Its chemical shift is expected in the range of δ -80 to -95 ppm (relative to CFCl₃).
-
Aromatic Fluorine (C2-F): This fluorine will be a complex multiplet due to coupling with H4 (³JHF) and potentially H5 (⁴JHF). The chemical shift is anticipated in the region of δ -110 to -130 ppm .
Caption: Key predicted scalar (J) couplings for NMR analysis.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds. Process with an exponential line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A sufficient number of scans (~1024 or more) and a relaxation delay of 2-5 seconds will be required to achieve a good signal-to-noise ratio, especially for the fluorinated carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. If coupling to protons is desired for multiplicity analysis, acquire a proton-coupled spectrum as well. No external standard is strictly necessary, as the spectrometer software will reference the spectrum, but an external reference can be used for high accuracy.
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) spectra to definitively assign all proton and carbon signals and confirm the connectivity.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation analysis.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The exact mass of C₇H₄F₃NO₃ is 191.0143 . A high-resolution mass spectrometer (HRMS) should detect this ion, confirming the molecular formula. The nominal mass is 191.
-
Key Fragmentation Pathways:
-
Loss of NO₂: A prominent peak at m/z 145 ([M-46]⁺) is expected from the cleavage of the nitro group.
-
Loss of the difluoromethoxy group: Fragmentation could lead to the loss of ·OCHF₂ (m/z 124) or the entire side chain.
-
Data from the related compound 1-(difluoromethoxy)-3-nitrobenzene shows a molecular ion at m/z 189 and significant fragments at m/z 139 ([M-NO₂]⁺) and 95, confirming that loss of the nitro group is a major pathway.[5]
-
| Predicted Ion | Formula | m/z (Nominal) | Interpretation |
| [M]⁺ | [C₇H₄F₃NO₃]⁺ | 191 | Molecular Ion |
| [M-NO₂]⁺ | [C₇H₄F₃O]⁺ | 145 | Loss of nitro group |
| [M-OCHF₂]⁺ | [C₆H₃FNO₂]⁺ | 140 | Loss of difluoromethoxy radical |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature from ~50°C to 280°C at a rate of 10-20°C/min to ensure good separation.
-
MS Acquisition: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the peak corresponding to the compound in the chromatogram. Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6]
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the nitro group.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100 | Medium-Weak | Aromatic C-H Stretch |
| 1520-1560 | Very Strong | Asymmetric N-O Stretch (-NO₂) |
| 1340-1370 | Very Strong | Symmetric N-O Stretch (-NO₂) |
| 1250-1300 | Strong | Ar-O Stretch |
| 1100-1200 | Strong, Broad | C-F Stretch (from -OCHF₂ and Ar-F) |
| 750-850 | Strong | C-H Out-of-plane Bending |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small, solvent-free amount of the purified solid or liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty, clean ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive characterization of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene requires an integrated approach. While this guide provides robust predictions, experimental verification is essential. The combination of ¹H, ¹³C, and ¹⁹F NMR will elucidate the precise atomic connectivity and substitution pattern. Mass spectrometry will confirm the molecular weight and formula, and IR spectroscopy will provide rapid verification of critical functional groups. Together, these techniques form a self-validating system, providing the definitive structural proof required for any researcher working with this novel and promising chemical entity.
References
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PubChem. 1,3-Difluoro-2-nitrobenzene. National Center for Biotechnology Information. Available at: [Link].[7]
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PubChem. 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link].[8]
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University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available at: [Link].[1]
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Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link].[2]
-
Royal Society of Chemistry. Infrared spectroscopy. Available at: [Link].[6]
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Methodological & Application
The Strategic Deployment of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene in Modern Medicinal Chemistry
Introduction: Unlocking New Chemical Space with Fluorine Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the arsenal of fluorinated building blocks, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene emerges as a highly versatile and valuable synthon. Its unique trifunctionalized aromatic core, featuring a difluoromethoxy group, a reactive fluorine atom, and a nitro group, provides medicinal chemists with a powerful tool to access novel chemical space and construct complex molecular architectures with enhanced drug-like properties.
The difluoromethoxy (-OCHF₂) group, in particular, offers a nuanced modulation of a molecule's physicochemical properties. It is more lipophilic than a methoxy group, yet less so than a trifluoromethoxy group, allowing for fine-tuning of a compound's solubility and permeability. Furthermore, the C-F bonds in the difluoromethoxy group are highly stable to metabolic degradation, often leading to an improved metabolic profile and increased in vivo half-life of the parent drug. The presence of the ortho-fluoro and meta-nitro groups further activates the benzene ring for nucleophilic aromatic substitution (SNAr), providing a reliable handle for the introduction of various pharmacophoric elements.
This technical guide provides a comprehensive overview of the applications of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene in medicinal chemistry, complete with detailed protocols for its use in key synthetic transformations and a discussion of the underlying chemical principles that govern its reactivity.
Core Physicochemical Properties and Reactivity
The reactivity of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is dominated by the interplay of its three key functional groups. The strong electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine and difluoromethoxy substituents, renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack.
Table 1: Key Physicochemical Parameters
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₄F₃NO₃ | Provides the basic structural information. |
| Molecular Weight | 211.11 g/mol | Relevant for calculating molar equivalents in reactions. |
| Lipophilicity (cLogP) | ~2.5 | The difluoromethoxy group enhances lipophilicity, which can improve membrane permeability.[1] |
| pKa (of conjugate acid) | Not available | The electron-withdrawing groups make the aromatic ring acidic. |
The primary reaction pathway exploited in the medicinal chemistry applications of this compound is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is the most labile leaving group, being ortho to the activating nitro group. This regioselectivity is a key feature that allows for predictable and controlled functionalization of the aromatic ring.
Caption: General workflow for the SNAr reaction.
Application in the Synthesis of Benzimidazole Scaffolds
A prominent application of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs, including proton pump inhibitors like pantoprazole. The synthesis of a key intermediate for such compounds, 4-(difluoromethoxy)-2-fluoro-3-nitroaniline, can be readily achieved through an SNAr reaction with ammonia, followed by reduction of the nitro group.
Protocol 1: Synthesis of 4-(Difluoromethoxy)-2-fluoro-3-nitroaniline
This protocol describes the nucleophilic aromatic substitution of the fluorine atom in 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene with ammonia.
Materials and Equipment:
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Pressure vessel (e.g., Parr reactor)
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a pressure vessel, dissolve 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq) in ethanol (5 mL per mmol of substrate).
-
Cool the solution in an ice bath and add aqueous ammonia (10 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the pressure.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-(difluoromethoxy)-2-fluoro-3-nitroaniline.
Protocol 2: Reduction of the Nitro Group to Form 4-(Difluoromethoxy)-2-fluoro-1,3-phenylenediamine
This protocol details the reduction of the nitro group of 4-(difluoromethoxy)-2-fluoro-3-nitroaniline to the corresponding diamine, a key precursor for benzimidazole synthesis.
Materials and Equipment:
-
4-(Difluoromethoxy)-2-fluoro-3-nitroaniline
-
Iron powder (or tin(II) chloride)
-
Ammonium chloride (or hydrochloric acid)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Celite® for filtration
-
Rotary evaporator
Procedure:
-
To a solution of 4-(difluoromethoxy)-2-fluoro-3-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(difluoromethoxy)-2-fluoro-1,3-phenylenediamine, which can often be used in the next step without further purification.
Protocol 3: Cyclization to Form a 5-(Difluoromethoxy)-7-fluorobenzimidazole Derivative
This protocol describes the cyclization of the o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring system, drawing analogy from the synthesis of related gastric acid secretion inhibitors.[2]
Materials and Equipment:
-
4-(Difluoromethoxy)-2-fluoro-1,3-phenylenediamine
-
A suitable carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation, or an orthoester)
-
Acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid)
-
High-boiling solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus (if using a carboxylic acid)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve 4-(difluoromethoxy)-2-fluoro-1,3-phenylenediamine (1.0 eq) and the chosen carboxylic acid derivative (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, collecting the water that is formed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 5-(difluoromethoxy)-7-fluorobenzimidazole derivative.
Caption: Synthetic workflow to benzimidazoles.
Conclusion and Future Perspectives
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a powerful and versatile building block in medicinal chemistry. Its unique combination of a metabolically robust difluoromethoxy group and a highly reactive, regioselective site for nucleophilic aromatic substitution makes it an ideal starting material for the synthesis of complex, biologically active molecules. The protocols outlined in this guide provide a solid foundation for the use of this synthon in the construction of benzimidazole-based therapeutics and other important heterocyclic systems. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic application of fluorinated building blocks like 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Available at: [Link]
- Jung, F., et al. (1988). Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. U.S. Patent 4,758,579.
Sources
2-fluoro-3-nitro-1-(difluoromethoxy)benzene as a pharmaceutical building block
Application Notes & Protocols: 2-Fluoro-3-nitro-1-(difluoromethoxy)benzene
A Versatile Building Block for Modern Medicinal Chemistry
Introduction
In the landscape of drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The subject of this guide, 2-fluoro-3-nitro-1-(difluoromethoxy)benzene , is a trifunctionalized aromatic building block poised for significant utility in the synthesis of complex pharmaceutical intermediates.
This molecule masterfully combines three key functional groups onto a single benzene ring:
-
A nitro group , which serves as a powerful electron-withdrawing group and a versatile synthetic handle for transformation into an aniline.
-
A fluorine atom , positioned ortho to the nitro group, which acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
A difluoromethoxy group , a bioisostere of hydroxyl and methoxy groups, which is increasingly recognized for its ability to enhance metabolic stability and modulate lipophilicity.[3]
This unique arrangement of functional groups provides medicinal chemists with a powerful platform for introducing molecular diversity at specific vectors, making it an invaluable tool for constructing libraries of potential therapeutic agents. This guide provides an in-depth look at the core reactivity of this building block and offers detailed protocols for its application in key synthetic transformations.
Physicochemical Properties & Safety Guidelines
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.
| Property | Value | Source |
| Chemical Formula | C₇H₄F₃NO₃ | [4] |
| Molecular Weight | 207.11 g/mol | [4] |
| Appearance | (Predicted) Off-white to light yellow solid or liquid | N/A |
| CAS Number | 261951-83-5 | [4] |
Safety & Handling: While a specific Safety Data Sheet (SDS) for 2-fluoro-3-nitro-1-(difluoromethoxy)benzene should always be consulted, data from closely related nitro-fluoro-aromatic compounds suggest a consistent hazard profile.[5][6][7]
-
Toxicity: Likely to be toxic or harmful if swallowed, in contact with skin, or if inhaled.[8] Handle in a well-ventilated fume hood.
-
Irritation: Expected to cause skin and serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Reactivity: A Strategic Overview
The synthetic utility of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is dictated by the interplay of its three functional groups. The electron-withdrawing nature of the ortho-nitro group and, to a lesser extent, the difluoromethoxy group, renders the aromatic ring electron-deficient. This electronic profile is the key to its reactivity.
Caption: Core reactivity pathways for the title building block.
-
Nucleophilic Aromatic Substitution (SNAr): The primary and most valuable reaction pathway involves the displacement of the fluoride atom. The nitro group at the ortho position provides powerful resonance stabilization to the negative charge developed in the Meisenheimer complex intermediate, dramatically accelerating the reaction.[9] This allows for the facile introduction of a wide variety of nucleophiles (N-based, O-based, S-based) at this position.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine (aniline).[10] This transformation is fundamental in medicinal chemistry, as the resulting aniline is a precursor for amides, sulfonamides, ureas, and heterocycles. The challenge lies in achieving this reduction without affecting the other functional groups, a topic addressed in the protocols below.
-
Difluoromethoxy Group Stability: The difluoromethoxy group is generally stable under many reaction conditions, including SNAr and specific nitro reduction methods.[3] However, it can be a leaving group under harsh nucleophilic conditions, a consideration for reaction design.[3][11]
Application Note 1: Nucleophilic Aromatic Substitution (SNAr)
Principle: The SNAr reaction is a two-step addition-elimination process.[9][12] A nucleophile adds to the carbon bearing the fluorine, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group. Subsequent elimination of the highly stable fluoride ion restores aromaticity and yields the substituted product. This reaction is highly efficient for installing amines, phenols, and thiols.[12]
Protocol: Synthesis of 2-(Morpholino)-3-nitro-1-(difluoromethoxy)benzene
This protocol describes a representative SNAr reaction using morpholine as the nucleophile.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluoro-3-nitro-1-(difluoromethoxy)benzene | 207.11 | 1.0 g | 4.83 mmol | 1.0 |
| Morpholine | 87.12 | 0.50 mL | 5.79 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 g | 7.24 mmol | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10 mL | - | - |
Methodology:
-
Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-nitro-1-(difluoromethoxy)benzene (1.0 g, 4.83 mmol) and potassium carbonate (1.0 g, 7.24 mmol).
-
Reagent Addition: Add dimethyl sulfoxide (10 mL) to dissolve the solids, followed by the dropwise addition of morpholine (0.50 mL, 5.79 mmol).
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL) to remove residual DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄).[13] Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality & Self-Validation:
-
Solvent: A polar aprotic solvent like DMSO or DMF is essential to dissolve the reagents and facilitate the formation of the charged Meisenheimer complex.[14]
-
Base: Potassium carbonate is a mild inorganic base used to scavenge the HF generated during the reaction, driving it to completion.[14]
-
Temperature: Heating to 60-80 °C provides sufficient activation energy for the reaction without promoting decomposition or side reactions.[14]
-
Validation: The reaction can be validated by LC-MS analysis, which should show the disappearance of the starting material peak (m/z = 207) and the appearance of the product peak (m/z = 274).
Caption: Experimental workflow for the SNAr reaction.
Application Note 2: Chemoselective Reduction of the Nitro Group
Principle: The conversion of the nitro group to an aniline is a pivotal step for further diversification. The primary challenge is to perform this reduction while preserving the C-F and C-OCF₂H bonds. While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for nitro reduction, it can sometimes lead to hydrodefluorination.[15] Milder reducing agents, such as metals in acidic media (e.g., SnCl₂, Fe, Zn), are often preferred for their superior chemoselectivity.[10][16][17]
Protocol: Synthesis of 3-Amino-2-fluoro-1-(difluoromethoxy)benzene
This protocol employs tin(II) chloride, a mild and reliable reagent for this transformation.[16]
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Fluoro-3-nitro-1-(difluoromethoxy)benzene | 207.11 | 1.0 g | 4.83 mmol | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 4.35 g | 19.3 mmol | 4.0 |
| Ethanol (EtOH) | 46.07 | 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |
Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve 2-fluoro-3-nitro-1-(difluoromethoxy)benzene (1.0 g, 4.83 mmol) in ethanol (20 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.35 g, 19.3 mmol) to the solution. The mixture may become a slurry.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete in 3-5 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the residue until the pH is basic (pH > 8) and gas evolution ceases. This will precipitate tin salts.
-
Extraction: Extract the resulting slurry with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aniline, which can be further purified by column chromatography if necessary.
Causality & Self-Validation:
-
Reducing Agent: SnCl₂ is a classic choice that provides a single electron transfer mechanism, which is effective for nitro groups but generally unreactive towards aryl fluorides and difluoromethoxy groups under these conditions.[16]
-
Solvent: Ethanol is a good solvent for both the starting material and the reagent and is suitable for heating to reflux.
-
Neutralization: The basic workup is critical to neutralize the acidic reaction mixture and precipitate the tin oxides/hydroxides, allowing for the extraction of the free aniline product.
-
Validation: Successful reduction can be confirmed by the mass change in MS analysis (from m/z = 207 to m/z = 177) and a significant shift in the Rf value on a TLC plate.
Caption: Experimental workflow for the chemoselective nitro reduction.
Application Note 3: Downstream Functionalization via Suzuki Coupling
Principle: The aniline synthesized in the previous step is a versatile intermediate. It can be converted into an aryl halide or triflate, which are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[13][18] This reaction forges a new carbon-carbon bond between the aromatic ring and an organoboron reagent, enabling the construction of complex biaryl structures common in pharmaceuticals.[19][20]
The overall process involves:
-
Diazotization of the aniline followed by a Sandmeyer reaction to install a bromine atom.
-
Suzuki coupling of the resulting aryl bromide with a boronic acid.
Protocol: Representative Suzuki Coupling
This protocol outlines the Suzuki coupling step, assuming the successful synthesis of 3-bromo-2-fluoro-1-(difluoromethoxy)benzene from the corresponding aniline.
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-Bromo-2-fluoro-1-(difluoromethoxy)benzene | 240.00 | 1.0 g | 4.17 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 0.61 g | 5.00 mmol | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.24 g | 0.21 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.33 g | 12.5 mmol | 3.0 |
| Toluene/Water | - | 20 mL / 5 mL | - | - |
Methodology:
-
Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the aryl bromide (1.0 g, 4.17 mmol), phenylboronic acid (0.61 g, 5.00 mmol), and sodium carbonate (1.33 g, 12.5 mmol).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvents (Toluene and Water, 4:1 ratio) followed by the palladium catalyst, Pd(PPh₃)₄ (0.24 g, 0.21 mmol).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[13] Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.[13]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.[13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[13] Purify the crude product by column chromatography to yield the final biaryl product.
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- 1. 2-Fluoro-1-methoxy-3-nitrobenzene [myskinrecipes.com]
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- 4. 2-Fluoro-3-nitro-1-difluoromethoxybenzene [chemicalbook.com]
- 5. 2-Fluoro-1-methyl-3-nitrobenzene | C7H6FNO2 | CID 13470957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
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- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and methoxy groups, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability. When appended to a nitro-activated aromatic ring bearing a fluorine leaving group, as in the case of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene , a powerful and versatile electrophilic building block emerges.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. We will delve into the mechanistic underpinnings that govern its reactivity, provide detailed, field-proven protocols for its reaction with various nucleophiles, and discuss the critical parameters that ensure successful and reproducible outcomes. The strategic placement of the nitro, fluoro, and difluoromethoxy groups creates a highly activated system, enabling the facile construction of complex molecular architectures pivotal to the synthesis of novel therapeutic agents and functional materials.[1]
Mechanistic Rationale: The Synergy of Activating Groups
The efficacy of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene as an SNAr substrate stems from the concerted electronic influence of its substituents. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2] The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the fluorine leaving group, which temporarily disrupts the ring's aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]
The stability of this intermediate is paramount to the reaction's success. In our target molecule, this stability is provided by two key electron-withdrawing groups (EWGs) positioned ortho and para to the reaction center:
-
Nitro Group (-NO₂): As a powerful -M (negative mesomeric) and -I (negative inductive) group, the nitro substituent is the primary activating force. Its position ortho to the fluorine allows for direct delocalization of the negative charge of the Meisenheimer complex onto its oxygen atoms through resonance, a highly stabilizing interaction.[4]
-
Difluoromethoxy Group (-OCHF₂): This group exerts a strong -I effect due to the high electronegativity of the fluorine atoms. While the oxygen atom can exert a +M (positive mesomeric) effect, the powerful inductive withdrawal from the two fluorine atoms makes the overall group moderately electron-withdrawing.[5] Its position para to the reaction site further contributes to the electrophilicity of the ring and stabilization of the anionic intermediate.
The fluorine atom itself plays a dual role. While it is the most electronegative halogen, making the C-F bond strong, it is an excellent leaving group in SNAr reactions. This is because its strong inductive effect polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[6] The subsequent C-F bond cleavage is fast and does not significantly impact the overall reaction rate.[7]
Figure 1: General Mechanism of the SNAr Reaction.
Experimental Protocols
Safety Precautions: 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene and related fluorinated nitroaromatics are potentially toxic and irritant compounds. All manipulations should be performed in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.
Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)
This protocol outlines a general procedure for the reaction with primary and secondary amines, which are common nucleophiles in drug discovery for building complex scaffolds.
-
Rationale: The reaction is typically conducted in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to solubilize the reactants and facilitate the formation of the charged Meisenheimer complex. A mild inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the hydrofluoric acid (HF) byproduct.[9] Elevated temperatures are often employed to ensure a reasonable reaction rate.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq.).
-
Add the desired primary or secondary amine (1.1 - 1.5 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO to achieve a substrate concentration of 0.2-0.5 M.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)
This protocol is suitable for the synthesis of aryl thioethers, which are important structural motifs in various biologically active molecules.
-
Rationale: Thiols are potent nucleophiles. The reaction often proceeds readily at room temperature or with gentle heating. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion. Potassium carbonate is a common and effective choice.
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.2 eq.) in anhydrous DMF (0.2-0.5 M).
-
Add potassium carbonate (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature.
-
Add a solution of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq.) in a minimal amount of DMF dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Work-up the reaction as described in Protocol 1 (Step 8 onwards).
-
Purify the product via flash column chromatography.
Protocol 3: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)
This protocol describes the formation of aryl ethers, a common linkage in many pharmaceutical compounds.
-
Rationale: Alcohols and phenols are generally less nucleophilic than amines or thiols. Therefore, a strong base is required to generate the corresponding alkoxide or phenoxide in situ. Sodium hydride (NaH) is highly effective for this purpose. The reaction should be conducted under strictly anhydrous conditions as NaH reacts violently with water.
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the desired alcohol or phenol (1.2 eq.) in the same anhydrous solvent. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir. Heating to 60-100 °C may be required for less reactive nucleophiles.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous work-up as described in Protocol 1 (Step 8 onwards).
-
Purify the product by flash column chromatography.
Data Summary & Expected Outcomes
The following table provides a generalized summary of reaction conditions and expected outcomes for the SNAr reaction of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene with representative nucleophiles. Note that yields are indicative and will vary depending on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| N-Nucleophiles | Piperidine | K₂CO₃ | DMSO | 80 - 100 | 2 - 6 | High |
| Aniline | DIPEA | DMF | 100 - 120 | 6 - 12 | Moderate to High | |
| S-Nucleophiles | Thiophenol | K₂CO₃ | DMF | RT - 60 | 1 - 4 | Very High |
| Benzyl Mercaptan | K₂CO₃ | Acetonitrile | 60 | 2 - 6 | High | |
| O-Nucleophiles | Phenol | NaH | THF/DMF | RT - 80 | 6 - 24 | Moderate to High |
| Methanol | NaH | THF | RT - 60 | 12 - 24 | Moderate |
Workflow & Mechanistic Visualization
Figure 2: General Experimental Workflow for SNAr Reactions.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating. The high reactivity of the 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene substrate ensures that, under the specified conditions, the SNAr reaction is generally clean and high-yielding. Key validation checkpoints include:
-
Reaction Monitoring: Consistent consumption of the starting material and formation of a single major product spot (by TLC) or peak (by LC-MS) provides real-time validation of the reaction's progress and selectivity.
-
Spectroscopic Analysis: The final, purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. The disappearance of the fluorine signal corresponding to the C-F bond at the reaction site and the appearance of new signals corresponding to the incorporated nucleophile will confirm the substitution.
-
Competitive Substitution: It is noteworthy that under forcing conditions (e.g., high temperatures, prolonged reaction times with certain nucleophiles), competitive substitution of the difluoromethoxy group itself can occur, although the fluorine atom is significantly more labile.[10] Observation of byproducts resulting from -OCHF₂ displacement would necessitate re-optimization to milder conditions.
By adhering to these protocols and validation steps, researchers can confidently and reproducibly synthesize a diverse array of valuable compounds for further investigation.
References
-
A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Nucleic Acids; 2025 , 2025, 520.
-
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of Cambridge Department of Chemistry.
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Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenols. Organic Letters; 2025 , 27(8), 1845-1849.
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
Given the reaction: F | O / \ | | \ / .. - Filo. Filo.
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate.
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.
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SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.
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5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks.
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Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health.
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Attempted synthesis of difluoromethoxy derivatives 10 and 12. Reagents... ResearchGate.
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2,6-dibromo-4-nitrophenol. Organic Syntheses.
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol. Google Patents.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
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[Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. YouTube.
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SNAr reaction scope & limitations. YouTube.
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Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution. Benchchem.
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Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec.
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2.
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Fluorine in Nitrogen. Air Products.
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Synthesis routes of 2,4-Difluoro-6-nitrophenol. Benchchem.
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Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
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How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.
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A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. MDPI.
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16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
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Experiment 19 Preparation of Nitrophenols. Sciencemadness.org.
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Application Notes and Protocols for the Synthesis of Aniline Derivatives from 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry
Aniline derivatives are foundational scaffolds in the synthesis of a vast array of pharmacologically active compounds.[1] Their utility spans numerous therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] The strategic incorporation of fluorine-containing motifs, such as the difluoromethoxy group (-OCF₂H), into these structures has become a cornerstone of modern drug design.[4] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[5][6][7]
The starting material, 2-(difluoromethoxy)-1-fluoro-3-nitro-benzene , is a highly versatile building block for the synthesis of novel aniline derivatives. Its structure presents two primary avenues for chemical modification: the reduction of the nitro group to an amine and the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom. This guide provides detailed protocols and expert insights into these synthetic transformations, enabling researchers to efficiently generate a diverse library of aniline derivatives for drug discovery and development programs.
Synthetic Pathways from this compound
The chemical reactivity of this compound is dominated by the interplay of its functional groups. The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic attack. This activation, coupled with the presence of a good leaving group (fluorine), makes nucleophilic aromatic substitution a highly favorable reaction pathway.[8][9] Concurrently, the nitro group itself is readily reduced to an aniline, providing a direct route to a key synthetic intermediate.
Part 1: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental step in the synthesis of the target aniline derivatives. Several reliable methods are available for this transformation, each with its own advantages and considerations regarding chemoselectivity, scalability, and reaction conditions.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[10] Palladium on carbon (Pd/C) is a commonly used catalyst that often provides high yields and purity.[11]
Causality Behind Experimental Choices:
-
Catalyst: 10% Pd/C is a robust and highly active catalyst for nitro group reductions. The carbon support provides a high surface area for the reaction.
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the catalytic process.
-
Hydrogen Pressure: A moderate hydrogen pressure is typically sufficient to drive the reaction to completion in a reasonable timeframe.
-
Safety: The use of hydrogen gas requires appropriate safety precautions, including a well-ventilated fume hood and the absence of ignition sources.
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reactor Setup: To a high-pressure autoclave, add this compound (1.0 eq) and methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%).
-
Inerting: Seal the autoclave and purge the system with nitrogen or argon several times to remove any residual oxygen.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 50-100 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(difluoromethoxy)-3-fluoroaniline. The product can be further purified by column chromatography on silica gel if necessary.
Method B: Reduction with Iron Powder
The reduction of nitroarenes using iron powder in the presence of an acid is a classic, cost-effective, and scalable method.[12]
Causality Behind Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and readily available reducing agent.[13]
-
Acidic Medium: Acetic acid facilitates the reduction by protonating the nitro group and also helps to dissolve the iron salts formed during the reaction.
-
Solvent: Ethanol is a suitable solvent that is compatible with the reaction conditions.
-
Workup: Neutralization with a base is necessary to precipitate the iron salts and liberate the free aniline.
Experimental Protocol: Iron-Mediated Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Acidification: Add glacial acetic acid (1.0-2.0 eq).
-
Substrate Addition: Heat the mixture to reflux and add a solution of this compound (1.0 eq) in ethanol dropwise.
-
Reaction: Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter through Celite® to remove excess iron.
-
Neutralization: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Method C: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reducing agent for nitro groups, often used when other sensitive functional groups are present.[14]
Causality Behind Experimental Choices:
-
Reducing Agent: SnCl₂·2H₂O is a reliable reagent for the chemoselective reduction of nitro groups.[12]
-
Solvent: Ethanol is a common solvent for this reaction.
-
Workup: A basic workup is crucial to precipitate tin salts, which can be challenging to remove. Careful pH adjustment is necessary.[11]
Experimental Protocol: Stannous Chloride Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add SnCl₂·2H₂O (3.0-5.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the solvent. Add ethyl acetate and carefully neutralize the mixture with a saturated solution of sodium bicarbonate or 10% NaOH.
-
Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®.
-
Extraction: Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
| Method | Reducing Agent | Solvent | Temperature | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂/Pd-C | Methanol/Ethanol | Room Temperature | High yield, clean reaction | Requires specialized equipment, potential for dehalogenation |
| Iron Reduction | Fe/Acetic Acid | Ethanol/Water | Reflux | Cost-effective, scalable | Workup can be tedious |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol | RT to 60 °C | Mild conditions, good chemoselectivity | Tin waste, workup can be difficult |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C1 position of this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group.[8][15] This allows for the introduction of a wide variety of nucleophiles, leading to a diverse range of aniline precursors.
Causality Behind Experimental Choices:
-
Nucleophile: A wide range of primary and secondary amines, thiols, and alkoxides can be used as nucleophiles.
-
Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HF generated during the reaction. For less reactive amines, a stronger base like potassium carbonate may be necessary.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
Experimental Protocol: SNAr with a Primary Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Reagent Addition: Add the primary amine (1.1-1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting substituted nitrobenzene derivative by column chromatography. The nitro group can then be reduced as described in Part 1 to yield the final aniline derivative.
Visualizing the Synthetic Pathways
Caption: Synthetic routes from the starting material.
Data Presentation: Expected Outcomes
| Product | Synthetic Route | Typical Yield | Purity (Post-Purification) | Analytical Techniques |
| 2-(difluoromethoxy)-3-fluoroaniline | Nitro Reduction | 80-95% | >98% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, LC-MS |
| N-Alkyl/Aryl-2-(difluoromethoxy)-3-nitroaniline | SNAr | 60-90% | >97% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, LC-MS |
| N-Alkyl/Aryl-2-(difluoromethoxy)-aniline | SNAr followed by Nitro Reduction | 50-85% (over two steps) | >98% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, LC-MS |
Safety and Handling
-
Starting Material and Intermediates: Fluorinated nitroaromatic compounds should be handled with care as they are potentially toxic and irritants.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Many of the reagents used, such as strong acids, bases, and flammable solvents, have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a properly functioning high-pressure reactor and that all sources of ignition are removed from the vicinity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel aniline derivatives. By leveraging the two primary reactive handles—the nitro group for reduction and the activated fluorine for nucleophilic aromatic substitution—researchers can efficiently generate libraries of compounds with significant potential in drug discovery and development. The protocols outlined in this application note provide a solid foundation for the synthesis of these important molecules.
References
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PubChem. (n.d.). 2-Chloro-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-1-methoxy-3-nitrobenzene. Retrieved from [Link]
- Google Patents. (2015). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
-
Journal of the National Academy of Sciences of Belarus, Chemical Series. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Retrieved from [Link]
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Reddit. (n.d.). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. WordPress. Retrieved from [Link]
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Chemical Store, Inc. (n.d.). IRON12 | Iron Powder. Retrieved from [Link]
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NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (2018). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
ScienceMadness.org. (2008). Reduced iron powder question. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]
-
YouTube. (2020). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]
- Google Patents. (2011). CN102173995A - Synthesis method of m-fluoroaniline.
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (2019). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
-
ChemRxiv. (n.d.). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes. Retrieved from [Link]
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RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
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Application Notes and Protocols: The Strategic Role of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Fluorinated Scaffolds in Modern Agrochemicals
The relentless evolution of resistance in agricultural pests and pathogens necessitates a continuous pipeline of novel, effective, and environmentally benign crop protection agents. Within the synthetic chemist's toolkit, fluorine-containing molecules have emerged as a cornerstone for innovation. The strategic incorporation of fluorine atoms or fluorinated moieties, such as the difluoromethoxy group, can profoundly influence a molecule's physicochemical and biological properties. These alterations often manifest as enhanced metabolic stability, increased lipophilicity for improved membrane penetration, and stronger binding affinity to target enzymes, ultimately leading to more potent and selective agrochemicals.[1] It is within this context that 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene presents itself as a highly valuable, albeit specialized, building block for the synthesis of next-generation fungicides.
This technical guide elucidates the application of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene as a key starting material in the synthesis of advanced pyrazole carboxamide fungicides. While direct commercial synthesis utilizing this specific isomer is not widely documented, its structural motifs are emblematic of those found in highly active fungicidal compounds. The protocols detailed herein are based on established and robust chemical transformations, providing a clear pathway for researchers and synthetic chemists to leverage this unique intermediate in the discovery and development of novel agrochemicals. The core of this application lies in the transformation of the nitroaromatic starting material into a crucial aniline intermediate, which is then elaborated into a final, fungicidally active compound.
Core Synthetic Strategy: From Nitroaromatic Precursor to Bioactive Fungicide
The overarching synthetic strategy is a two-stage process. The initial and critical step is the reduction of the nitro group of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene to yield the corresponding aniline, 2-fluoro-3-(difluoromethoxy)aniline. This transformation is pivotal as substituted anilines are ubiquitous precursors in the synthesis of a wide array of agrochemicals, including the highly significant class of pyrazole carboxamide fungicides.
The second stage involves the condensation of the synthesized aniline with a suitably functionalized pyrazole carboxylic acid chloride. This amide bond-forming reaction culminates in the formation of the final fungicidal molecule. The pyrazole moiety is another critical component of many modern fungicides, known for its role in targeting succinate dehydrogenase (SDH) in the fungal respiratory chain.
Figure 1: Overall synthetic workflow from the starting nitrobenzene to the target pyrazole carboxamide fungicide.
Part I: Synthesis of the Key Intermediate: 2-Fluoro-3-(difluoromethoxy)aniline
The reduction of the nitro group in 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is a critical transformation to unlock its potential as an agrochemical intermediate. Catalytic hydrogenation is a clean and efficient method for this purpose, offering high yields and selectivity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups. It offers excellent activity and can be easily removed by filtration upon reaction completion.
-
Solvent: Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.
-
Hydrogen Source: Pressurized hydrogen gas is the reagent for the reduction. The reaction is typically carried out in a pressure vessel (autoclave) to ensure a sufficient concentration of hydrogen for the reaction to proceed efficiently.
-
Temperature and Pressure: Mild conditions (room temperature and moderate pressure) are generally sufficient for the reduction of aromatic nitro groups, minimizing the risk of side reactions.
Detailed Experimental Protocol: Reduction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Materials:
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq)
-
10% Palladium on carbon (Pd/C) (2-5 mol%)
-
Ethanol (sufficient to make a 0.1-0.5 M solution)
-
Hydrogen gas (H₂)
-
Celite® or another filter aid
-
Nitrogen gas (N₂)
Equipment:
-
Parr hydrogenator or a similar pressure vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the magnetic stir bar.
-
Charging the Reactor: Under a nitrogen atmosphere, carefully add 10% Pd/C to the vessel.
-
Addition of Reactant and Solvent: Dissolve 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene in ethanol and add the solution to the hydrogenation vessel via cannula or a funnel.
-
Purging: Seal the vessel and purge with nitrogen gas several times to remove any residual oxygen.
-
Hydrogenation: Purge the vessel with hydrogen gas (3-4 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) with hydrogen.
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to afford the crude 2-fluoro-3-(difluoromethoxy)aniline.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel.
Part II: Synthesis of the Target Fungicide: A Pyrazole Carboxamide Derivative
With the key aniline intermediate in hand, the subsequent step is the formation of the amide bond with a pyrazole carboxylic acid chloride. For this representative synthesis, we will use 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, a key intermediate in the synthesis of the commercial fungicide Pydiflumetofen.
Causality Behind Experimental Choices:
-
Acylating Agent: The acid chloride is a highly reactive derivative of the carboxylic acid, facilitating the acylation of the aniline under mild conditions.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to neutralize the HCl that is generated during the reaction. This prevents the protonation of the aniline starting material and drives the reaction to completion.
-
Solvent: An inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol: Amide Coupling
Materials:
-
2-Fluoro-3-(difluoromethoxy)aniline (1.0 eq)
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Setup: To a round-bottom flask, add 2-fluoro-3-(difluoromethoxy)aniline and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine to the cooled solution.
-
Acid Chloride Addition: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM and add it dropwise to the aniline solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quenching and Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(2-fluoro-3-(difluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Figure 2: Step-by-step experimental workflow for the synthesis of the target fungicide.
Quantitative Data and Expected Outcomes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | C₇H₄F₃NO₃ | 211.11 | - | Liquid/Solid |
| 2-Fluoro-3-(difluoromethoxy)aniline | C₇H₆F₃NO | 181.12 | >95% | Liquid/Solid |
| N-(2-Fluoro-3-(difluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₄H₁₁F₅N₃O₂ | 364.25 | 80-95% | Solid |
Conclusion and Future Perspectives
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene serves as a valuable, though specialized, precursor for the synthesis of advanced agrochemicals. The protocols detailed in this guide demonstrate a robust and efficient pathway to convert this nitroaromatic compound into a highly functionalized aniline intermediate, which is then readily incorporated into a pyrazole carboxamide scaffold—a class of fungicides of significant commercial importance. The causality-driven experimental design ensures high yields and purity, which are critical for both laboratory-scale discovery and potential scale-up operations.
For researchers and scientists in the field of agrochemical development, the exploration of uniquely substituted building blocks like 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is paramount. The strategic placement of the fluoro and difluoromethoxy groups on the aniline ring can lead to novel structure-activity relationships, potentially overcoming existing resistance mechanisms and offering improved toxicological and environmental profiles. Further derivatization of the pyrazole moiety or exploration of other agrochemical classes using the 2-fluoro-3-(difluoromethoxy)aniline intermediate are promising avenues for future research and development.
References
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
- Google Patents. (n.d.). EP3058824A1 - Active compound combinations comprising prothioconazole and fluxapyroxad for controlling corn diseases.
- Google Patents. (n.d.). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
-
Jie, C., et al. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. Retrieved from [Link]
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Li, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Medicinal Chemistry Research, 30(4), 934-943. Retrieved from [Link]
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Tang, D., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53573. Retrieved from [Link]
-
Yang, X., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(7), 3357-3366. Retrieved from [Link]
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Application Notes and Protocols: The Difluoromethoxy Group as a Strategic Tool for Enhancing Metabolic Stability in Drug Discovery
Introduction: The Critical Role of Metabolic Stability in Drug Development
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile.[1] A molecule's metabolic stability is a critical determinant of its in vivo half-life, oral bioavailability, and overall therapeutic efficacy.[1][2] Compounds that are rapidly metabolized often fail to achieve the necessary therapeutic concentrations at their target site, necessitating higher or more frequent dosing, which can, in turn, lead to off-target effects and toxicity. Consequently, medicinal chemists are continually seeking strategies to fortify drug candidates against metabolic degradation.
The strategic incorporation of fluorine-containing functional groups has emerged as a powerful approach to modulate the physicochemical and pharmacokinetic properties of drug candidates.[3][4] Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to enhance metabolic stability while offering other beneficial properties.[3][5] This technical guide provides an in-depth exploration of the difluoromethoxy group as a tool to improve metabolic stability, offering detailed protocols for its synthesis and for the evaluation of its impact on a compound's metabolic profile.
Physicochemical Properties and Rationale for Use
The difluoromethoxy group's utility stems from a unique combination of electronic and steric properties that differentiate it from its more common counterparts, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[3][4]
Blocking Metabolic Hotspots
A prevalent metabolic pathway for compounds containing a methoxy group is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][6] The replacement of the methoxy group with a difluoromethoxy group effectively blocks this metabolic route.[3][7] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group highly resistant to oxidative metabolism.[3][8]
Modulation of Physicochemical Properties
Beyond its metabolic blocking capabilities, the -OCF₂H group offers a nuanced approach to fine-tuning a molecule's properties:
-
Lipophilicity: The difluoromethoxy group is more lipophilic than a methoxy group but generally less so than a trifluoromethoxy group, providing a valuable intermediate option for optimizing a drug's solubility and permeability.[4]
-
Hydrogen Bond Donor Capacity: Unlike the methoxy or trifluoromethoxy groups, the polarized C-H bond in the difluoromethoxy group can act as a weak hydrogen bond donor.[3] This can lead to improved interactions with biological targets.[9]
-
Bioisosterism: The difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic stability.[3]
Synthetic Protocol: Introduction of the Difluoromethoxy Group
A common and effective method for installing a difluoromethoxy group onto a molecule is through the O-difluoromethylation of a phenol or other hydroxyl-containing compound.[3]
Diagram of Synthetic Workflow
Caption: General workflow for the O-difluoromethylation of a phenol.
Detailed Step-by-Step Protocol for O-Difluoromethylation
Objective: To synthesize a difluoromethoxylated aromatic compound from its corresponding phenol.
Materials:
-
Phenol-containing starting material
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol starting material (1.0 equivalent) in a mixture of DMF and water (typically a 4:1 to 10:1 ratio).
-
Addition of Base: Add cesium carbonate (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (2.0-3.0 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure difluoromethoxylated product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Evaluating Metabolic Stability: In Vitro Assays
The impact of incorporating a difluoromethoxy group on metabolic stability is typically first assessed using in vitro methods, most commonly the liver microsomal stability assay.[10][11] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[10]
Diagram of Microsomal Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol for Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability (half-life, t½, and intrinsic clearance, CLint) of a test compound.
Materials:
-
Test compound and a non-fluorinated analog (for comparison)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)[10]
-
Negative control (heat-inactivated microsomes)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound and controls in the phosphate buffer. The final incubation concentration is typically 1-3 µM.[10]
-
Prepare the liver microsomal suspension in phosphate buffer (final concentration typically 0.5 mg/mL).[10][11]
-
Prepare the NADPH solution (final concentration typically 1 mM).[11]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[10]
-
-
Reaction Quenching and Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.[11]
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Data Presentation and Interpretation
The results of the microsomal stability assay can be effectively summarized in a table to compare the metabolic stability of a parent compound with its difluoromethoxylated analog.
Table 1: Comparative Metabolic Stability of a Hypothetical Parent Compound and its Difluoromethoxy Analog
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound (with -OCH₃) | 15 | 46.2 |
| Difluoromethoxy Analog (with -OCF₂H) | > 120 | < 5.8 |
| Verapamil (High Clearance Control) | 8 | 86.6 |
| Diazepam (Low Clearance Control) | 150 | 4.6 |
The data in Table 1 clearly demonstrates the significant improvement in metabolic stability upon replacing a methoxy group with a difluoromethoxy group. The half-life is substantially increased, and the intrinsic clearance is markedly reduced, indicating a much slower rate of metabolism.
Conclusion
The incorporation of the difluoromethoxy group is a proven and effective strategy for enhancing the metabolic stability of drug candidates.[3][7] By blocking common sites of metabolism, such as O-demethylation, the -OCF₂H group can significantly increase a compound's half-life and reduce its clearance.[3] The straightforward synthetic accessibility and the additional benefits of modulated lipophilicity and potential for hydrogen bonding make the difluoromethoxy group a valuable tool in the medicinal chemist's arsenal for designing drugs with improved pharmacokinetic profiles.[3][4] The protocols outlined in this guide provide a robust framework for both the synthesis of difluoromethoxy-containing compounds and the subsequent evaluation of their metabolic stability, enabling researchers to make informed decisions in the drug discovery and development process.
References
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Gould, C. M. et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
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Purohit, A. et al. (2019). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules. [Link]
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Méndez, L. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Zajac, M. A. et al. (2016). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Li, M. et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules. [Link]
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Bandar, J. S. et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Studenik, C. R. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Cyprotex. [Link]
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Wang, Y. et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins. [Link]
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BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]
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Obach, R. S. (2013). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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ResearchGate. (n.d.). Federal Drug Administration-approved drugs that contain the difluoromethyl group. ResearchGate. [Link]
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Technology Networks. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose. Technology Networks. [Link]
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Application Note: Strategic Synthesis of Novel Fluorinated Heterocycles from 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Abstract
The incorporation of fluorine and fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] The difluoromethoxy (-OCHF₂) group, in particular, is highly valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by acting as a bioisostere for other functional groups.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a versatile and highly functionalized building block, for the synthesis of novel and diverse heterocyclic compounds.[4] We present validated protocols for key transformations including nucleophilic aromatic substitution (SₙAr), nitro group reduction, and subsequent cyclization reactions to construct valuable heterocyclic cores such as benzimidazoles, quinoxalines, and phenazines.
Introduction: The Strategic Advantage of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is an exemplary starting material engineered for synthetic versatility. Its structure contains three key features that can be manipulated with high selectivity:
-
An Activated Fluoro Group: The fluorine atom at the C2 position is ortho to a strongly electron-withdrawing nitro group, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles.[5][6]
-
A Reducible Nitro Group: The nitro group at C3 not only activates the C2 position but also serves as a synthetic handle. Its reduction to an amine is a pivotal step for subsequent annulation and cyclization reactions to form fused heterocyclic systems.
-
A Stable Difluoromethoxy Group: The -OCHF₂ group at C1 is robust and generally stable to the reaction conditions used to modify the other positions, ensuring its preservation in the final target molecules.
This combination of reactive sites allows for a modular and divergent approach to complex heterocyclic structures, as illustrated in the general synthetic roadmap below.
Caption: General synthetic pathways from 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
Core Transformation I: Nucleophilic Aromatic Substitution (SₙAr)
The first strategic step in diversifying the starting material is the displacement of the activated fluorine atom via an SₙAr reaction. The reaction proceeds through a resonance-stabilized Meisenheimer complex, an intermediate whose stability is enhanced by the potent electron-withdrawing nitro group.[6][7] This reaction is highly efficient for introducing primary and secondary amines, which are precursors to the essential ortho-phenylenediamine scaffold.
Caption: Generalized mechanism of the SₙAr reaction.
Protocol 2.1: General Procedure for SₙAr with Amines
Rationale: This protocol utilizes a slight excess of the amine nucleophile, which also serves as the base to neutralize the HF byproduct. A polar aprotic solvent like DMSO is chosen to facilitate the formation of the charged Meisenheimer intermediate. The elevated temperature ensures a reasonable reaction rate.
Materials:
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq)
-
Amine nucleophile (e.g., aniline, benzylamine, morpholine) (1.2 - 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 eq).
-
Add anhydrous DMSO (approx. 0.2 M concentration relative to the substrate).
-
Add the amine nucleophile (1.2 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(difluoromethoxy)-6-nitroaniline derivative.
| Nucleophile | Product | Typical Yield |
| Aniline | N-phenyl-2-(difluoromethoxy)-6-nitroaniline | 85-95% |
| Benzylamine | N-benzyl-2-(difluoromethoxy)-6-nitroaniline | 90-98% |
| Morpholine | 4-(2-(Difluoromethoxy)-6-nitrophenyl)morpholine | 88-96% |
Core Transformation II: Nitro Group Reduction
The reduction of the nitro group to a primary amine is the gateway to forming fused heterocyclic systems. The choice of reducing agent is critical to avoid defluorination or reduction of the aromatic ring. Catalytic hydrogenation is a clean and efficient method that meets these criteria.
Protocol 3.1: Synthesis of N¹-Substituted 3-(Difluoromethoxy)benzene-1,2-diamines
Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of nitro groups. Ethanol is a suitable solvent, and the reaction proceeds cleanly under a positive pressure of hydrogen gas.
Materials:
-
N-substituted 2-(difluoromethoxy)-6-nitroaniline derivative (from Protocol 2.1) (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
Procedure:
-
In a flask suitable for hydrogenation, dissolve the nitro-aniline substrate (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (repeat 3x).
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the mixture vigorously at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the H₂ gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting ortho-phenylenediamine is often used in the next step without further purification.
Synthesis of Fused Heterocyclic Systems
With the substituted ortho-phenylenediamine in hand, a variety of cyclization strategies can be employed.
Synthesis of Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry.[8][9] They are readily synthesized by the condensation of an ortho-phenylenediamine with an aldehyde, followed by oxidative cyclization.[10][11][12]
Caption: Workflow for photocatalytic benzimidazole synthesis.
Protocol 4.1.1: Photocatalytic Synthesis of Substituted Benzimidazoles
Rationale: This modern protocol utilizes a photocatalyst like Rose Bengal and visible light, operating under mild, open-air conditions, making it an environmentally benign and efficient alternative to traditional methods that require harsh oxidants or high temperatures.[11]
Materials:
-
N¹-Substituted 3-(difluoromethoxy)benzene-1,2-diamine (from Protocol 3.1) (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)
-
Rose Bengal (2 mol%)
-
Acetonitrile (MeCN) or Ethanol (EtOH)
-
11W LED light bulb or similar visible light source
Procedure:
-
In a clear glass vial, combine the diamine (1.0 eq), aldehyde (1.0 eq), and Rose Bengal (0.02 eq).
-
Add acetonitrile or ethanol (approx. 0.1 M concentration).
-
Place the vial open to the air and position it near the LED light source.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting materials (typically 4-10 hours).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (Hexane/Ethyl Acetate eluent system) to yield the pure benzimidazole product.
| Aldehyde | Product | Typical Yield |
| Benzaldehyde | 1-Substituted-4-(difluoromethoxy)-2-phenyl-1H-benzo[d]imidazole | 80-92% |
| 4-Chlorobenzaldehyde | 1-Substituted-2-(4-chlorophenyl)-4-(difluoromethoxy)-1H-benzo[d]imidazole | 75-88% |
| Cyclohexanecarbaldehyde | 1-Substituted-2-cyclohexyl-4-(difluoromethoxy)-1H-benzo[d]imidazole | 70-85% |
Synthesis of Quinoxalines
Quinoxalines are another important class of N-heterocycles, accessible through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[13][14][15][16]
Protocol 4.2.1: Synthesis of Substituted Quinoxalines
Rationale: The condensation reaction is typically acid-catalyzed and proceeds readily in a protic solvent like ethanol. This is a classic, high-yielding transformation known as the Hinsberg reaction.[17]
Materials:
-
N¹-Substituted 3-(difluoromethoxy)benzene-1,2-diamine (from Protocol 3.1) (1.0 eq)
-
1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the diamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 1-3 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume in vacuo and collect the resulting precipitate.
-
Wash the solid with cold ethanol and dry to afford the pure quinoxaline derivative.
Conclusion
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene is a powerful and versatile building block for constructing a diverse array of novel fluorinated heterocyclic compounds. Through a logical and sequential application of nucleophilic aromatic substitution, nitro group reduction, and various cyclization strategies, researchers can efficiently access complex scaffolds like benzimidazoles and quinoxalines. The protocols outlined in this application note are robust, scalable, and grounded in established chemical principles, providing a solid foundation for discovery programs in pharmaceuticals, agrochemicals, and materials science.
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
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Fluorinated Heterocyclic Compounds. V.A. Petrov. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. Available at: [Link]
-
Electrochemical Oxidative (4 + 2) Cyclization of Anilines and o-Phenylenediamines for the Synthesis of Phenazines. ACS Publications. Available at: [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. Available at: [Link]
-
A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Nucleic Acids. Available at: [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. National Institutes of Health. Available at: [Link]
-
Electro-Oxidative Synthesis of Phenazines. American Chemical Society. Available at: [Link]
-
Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. The Pharmaceutical Society of Japan. Available at: [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone. ResearchGate. Available at: [Link]
-
Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. ResearchGate. Available at: [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available at: [Link]
-
Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. ScienceDirect. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Available at: [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available at: [Link]
-
Nucleophilic aromatic substitution exam question. Reddit. Available at: [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
The structural biology of phenazine biosynthesis. National Institutes of Health. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Royal Society of Chemistry. Available at: [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. SciSpace. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]
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Aromatic Substitution. Vapourtec Flow Chemistry. Available at: [Link]
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The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. Medium. Available at: [Link]
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1-Fluoro-3-nitrobenzene. PubChem. Available at: [Link]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
- 16. Quinoxaline synthesis [organic-chemistry.org]
- 17. encyclopedia.pub [encyclopedia.pub]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene Derivatives
Introduction: The Strategic Value of Fluorinated Nitroaromatics in Synthesis
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Fluorinated building blocks, such as 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, are of particular interest due to the unique electronic properties conferred by the difluoromethoxy group and the synthetic versatility offered by the nitro functionality.[2] The strongly electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the reactivity of the aromatic ring, presenting both challenges and opportunities in carbon-carbon and carbon-heteroatom bond formation.
Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis, providing powerful methodologies for the construction of complex molecular architectures from readily available starting materials.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions to the challenging yet rewarding substrate class of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene derivatives. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic endeavors.
Scientific Foundation: Navigating the Reactivity of Poly-substituted Arenes
The successful execution of palladium-catalyzed cross-coupling reactions with 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene hinges on a nuanced understanding of the substrate's electronic and steric properties. The cumulative electron-withdrawing effects of the ortho-fluoro and meta-nitro substituents, combined with the difluoromethoxy group, render the aromatic ring highly electron-deficient. This has profound implications for the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
A recent paradigm shift in cross-coupling chemistry has been the utilization of nitroarenes as electrophilic coupling partners.[5] Mechanistic studies have revealed that the catalytic cycle can be initiated by the cleavage of the aryl-nitro (Ar–NO2) bond by a low-valent palladium species, representing a significant departure from traditional couplings involving aryl halides.[6][7] This denitrative coupling approach opens up new synthetic avenues, transforming the nitro group from a simple directing group or precursor to other functionalities into a versatile leaving group.[5][6]
The choice of palladium catalyst, and particularly the ancillary ligands, is paramount in overcoming the challenges associated with these electron-deficient substrates.[8] Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step and stabilize the resulting palladium(II) intermediate.[9][10] Furthermore, the selection of the appropriate base and solvent system is critical for efficient transmetalation and regeneration of the active palladium(0) catalyst.[8]
Experimental Workflows & Protocols
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds.[11] When applied to 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, it allows for the introduction of a wide range of aryl and heteroaryl substituents. The key to success lies in the careful selection of the catalyst system and reaction conditions to favor the desired cross-coupling over potential side reactions.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene with Phenylboronic Acid
Materials:
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature until a homogeneous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Solvent Addition: Add a mixture of anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Heating: Place the reaction vessel in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Difluoromethoxy)-3-fluoro-1,1'-biphenyl | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2'-(Difluoromethoxy)-3'-fluoro-4-methoxy-1,1'-biphenyl | 82 |
| 3 | 3-Thienylboronic acid | 3-(2-(Difluoromethoxy)-3-fluorophenyl)thiophene | 78 |
II. Mizoroki-Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, enabling the formation of C(sp²)–C(sp²) bonds.[12][13] In the context of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, this reaction allows for the introduction of vinyl groups, which are valuable handles for further synthetic transformations. The choice of base and the presence of additives can significantly influence the reaction's efficiency and selectivity.
Diagram: Mizoroki-Heck Catalytic Cycle
Caption: Key steps in the Mizoroki-Heck reaction catalytic cycle.
Detailed Protocol: Mizoroki-Heck Reaction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene with Styrene
Materials:
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a sealed tube, combine 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Purge the sealed tube with argon or nitrogen for 10 minutes.
-
Heating: Seal the tube and place it in a preheated oil bath at 120 °C.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with diethyl ether (30 mL). Wash the organic phase with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Table 2: Substrate Scope in the Mizoroki-Heck Reaction
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 1-(Difluoromethoxy)-2-fluoro-3-(2-phenylethenyl)nitrobenzene | 75 |
| 2 | n-Butyl acrylate | Butyl 3-(2-(difluoromethoxy)-3-fluoro-5-nitrophenyl)acrylate | 80 |
| 3 | 1-Octene | 1-(Difluoromethoxy)-2-fluoro-3-(oct-1-en-1-yl)nitrobenzene | 68 |
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling reaction provides a direct and efficient route to arylalkynes by coupling a terminal alkyne with an aryl halide or triflate.[14][15] This reaction is particularly valuable for the synthesis of conjugated systems and has found widespread application in materials science and medicinal chemistry.[14][16] For substrates such as 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a copper-free variant of the Sonogashira coupling is often preferred to minimize the formation of alkyne homocoupling byproducts.[17][18]
Diagram: Sonogashira Catalytic Cycle (Copper-Free)
Caption: Simplified catalytic cycle for a copper-free Sonogashira coupling.
Detailed Protocol: Copper-Free Sonogashira Coupling of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene with Phenylacetylene
Materials:
-
1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) to the tube, followed by phenylacetylene (1.2 mmol, 1.2 equiv).
-
Heating and Stirring: Seal the Schlenk tube and immerse it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the pure arylalkyne.
Table 3: Examples of Copper-Free Sonogashira Couplings
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(Difluoromethoxy)-2-fluoro-3-(phenylethynyl)nitrobenzene | 88 |
| 2 | 1-Hexyne | 1-(Difluoromethoxy)-2-fluoro-3-(hex-1-yn-1-yl)nitrobenzene | 83 |
| 3 | Trimethylsilylacetylene | 1-(Difluoromethoxy)-2-fluoro-3-((trimethylsilyl)ethynyl)nitrobenzene | 92 |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene derivatives presented herein demonstrate the synthetic utility of these highly functionalized building blocks. The successful application of Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings provides access to a diverse array of novel chemical entities with potential applications in medicinal chemistry and materials science. The key to unlocking the synthetic potential of these challenging substrates lies in the rational selection of catalyst systems, ligands, and reaction conditions that accommodate the unique electronic properties of the fluorinated and nitrated aromatic ring. Future research in this area will likely focus on expanding the substrate scope, developing more efficient and environmentally benign catalytic systems, and exploring the application of these novel products in the design and synthesis of next-generation pharmaceuticals and functional materials.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Yadav, M. R.; Nagaoka, M.; Kashihara, M.; Zhong, R.-L.; Miyazaki, T.; Sakaki, S.; Nakao, Y. The Suzuki–Miyaura Coupling of Nitroarenes. J. Am. Chem. Soc.2017 , 139, 9423–9426. [Link]
-
Yamaguchi, J.; Muto, K.; Itami, K. Cross-Coupling Reactions of Nitroarenes. Acc. Chem. Res.2021 , 54, 3349–3362. [Link]
-
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44, 581. [Link]
-
Heck, R. F.; Nolley, J. P., Jr. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972 , 37, 2320–2322. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653, 46-49. [Link]
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58, 8315–8359. [Link]
-
Martín, R.; Buchwald, S. L. A General and Efficient Catalyst System for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.2007 , 46, 7236-7239. [Link]
- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google P
-
Yang, Y. Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angew. Chem. Int. Ed.2017 , 56, 15802-15804. [Link]
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- 3. theses.enscm.fr [theses.enscm.fr]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. Drawing from established protocols and mechanistic insights, we provide a series of troubleshooting guides and frequently asked questions to navigate the complexities of the O-difluoromethylation of 2-fluoro-3-nitrophenol.
Core Synthesis Pathway
The primary route to 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene involves the O-difluoromethylation of 2-fluoro-3-nitrophenol. This transformation introduces the difluoromethoxy (–OCF₂H) group, a moiety known to enhance key physicochemical properties in bioactive molecules, such as metabolic stability and binding affinity.[1] The general reaction is depicted below.
Caption: Troubleshooting flowchart for low yield issues.
Problem 1: My reaction shows low conversion, with significant unreacted 2-fluoro-3-nitrophenol remaining.
-
Question: I've run the reaction for the specified time, but TLC/GC-MS analysis shows mostly starting material. What should I investigate first?
-
Answer & Solutions: This is the most common issue and typically points to a problem with reaction activation or kinetics.
-
Check Deprotonation Efficiency: The formation of the phenoxide is paramount.
-
Causality: If the base is old, hydrated, or insufficient, the phenol will not be fully deprotonated, and the reaction rate will be negligible.
-
Solution: Use a fresh, high-purity base (e.g., NaOH, KOH, K₂CO₃). Ensure at least one full equivalent is used. For bases like K₂CO₃, which are weaker, a slight excess and more forcing conditions may be necessary.
-
-
Evaluate Reagent Activity: The difluoromethylating agent may have degraded.
-
Causality: Some reagents are sensitive to moisture and air. Gaseous reagents like ClCF₂H can have variable purity.
-
Solution: Use a reagent from a new, sealed bottle. If using a gas, ensure the delivery lines are clear and the flow rate is adequate. Consider switching to a more robust, bench-stable solid reagent like an S-(difluoromethyl)sulfonium salt if handling issues are suspected. [2] 3. Optimize Temperature: The reaction may require more thermal energy, or in the case of photoredox catalysis, sufficient light energy.
-
Causality: Many chemical reactions have a significant activation energy barrier. Without sufficient heat, the reaction will not proceed at a reasonable rate. Conversely, photocatalyzed reactions depend on efficient excitation of the catalyst.
-
Solution: If using a thermal method, increase the temperature in 10°C increments. For photoredox reactions, ensure the light source is at the correct wavelength and is positioned close to the reaction vessel for maximum photon flux.
-
-
Address Mass Transfer (for multiphasic reactions): If your system involves a solid, liquid, and/or gas, poor mixing can starve the reaction.
-
Causality: In a reaction between an aqueous base and an organic substrate, the reaction can only occur at the interface. Without vigorous mixing or a catalyst, the rate is extremely slow.
-
Solution: Increase the stirring rate significantly. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) at 1-5 mol% to shuttle the phenoxide into the reactive phase.
-
-
Problem 2: The reaction works, but the yield is moderate, and I have significant byproduct formation.
-
Question: I'm getting about 40-50% yield, but my crude NMR shows several unidentified peaks. How can I improve selectivity?
-
Answer & Solutions: This suggests that while the primary reaction is occurring, competing side reactions or decomposition are consuming material.
-
Control Reaction Temperature: Excessive heat is a common cause of side reactions.
-
Causality: Higher temperatures can provide enough energy to overcome the activation barriers of undesired reaction pathways, leading to decomposition of the starting material, reagent, or product.
-
Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. If you previously increased the temperature to solve a low-conversion issue, try to find a balance.
-
-
Ensure an Inert Atmosphere: Some reagents and intermediates may be sensitive to oxygen or moisture.
-
Causality: Radical reactions, in particular, can be affected by oxygen. Highly reactive organometallic intermediates can be quenched by water.
-
Solution: Degas your solvent and run the reaction under a positive pressure of an inert gas like nitrogen or argon. Use anhydrous solvents if your chosen method is moisture-sensitive. [3] 3. Re-evaluate Reagent Choice: The chosen reagent may not be the most selective for your substrate.
-
Causality: Some difluoromethylating agents are more "aggressive" than others and can lead to over-reaction or decomposition.
-
Solution: Consider a milder, next-generation reagent. For instance, moving from a high-temperature ClCF₂H protocol to a room-temperature photocatalytic method with difluorobromoacetic acid can dramatically improve selectivity for sensitive substrates. [1]
-
-
Exemplary Experimental Protocol: Photocatalytic Method
This protocol is adapted from literature procedures for the visible-light-mediated O-difluoromethylation of phenols and represents a modern, mild approach to the synthesis. [1][4] Materials:
-
2-Fluoro-3-nitrophenol (1.0 equiv)
-
Difluorobromoacetic acid (BrCF₂CO₂H) (2.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous DMF (Dimethylformamide)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source (approx. 450 nm)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-fluoro-3-nitrophenol (1.0 equiv), difluorobromoacetic acid (2.0 equiv), cesium carbonate (2.0 equiv), and the photocatalyst fac-Ir(ppy)₃ (0.01-0.02 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Initiation: Stir the mixture vigorously and position the flask approximately 5-10 cm from the blue LED light source. It is advisable to use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by periodically taking aliquots for GC-MS analysis. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
References
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.Google Patents.
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health (PMC). Available at: [Link]
-
Difunctionalization of Alkenes with Fluoroalkyl Phenyl Sulfones and Thiophenols under Photoredox Copper Catalysis. ACS Publications. Available at: [Link]
-
Catalytic radical difluoromethoxylation of arenes and heteroarenes. National Institutes of Health (PMC). Available at: [Link]
-
CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Available at: [Link]
-
Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. ResearchGate. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]
-
1-Fluoro-3-nitrobenzene. PubChem. Available at: [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
-
2-Fluoro-3-nitrophenol. PubChem. Available at: [Link]
-
Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. ACS Publications. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES. European Patent Office. Available at: [Link]
-
A New Reagent for Direct Difluoromethylation. National Institutes of Health (PMC). Available at: [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. Available at: [Link]
-
Difluoromethylation reagents. CF Plus Chemicals. Available at: [Link]
- WO 2025/109026 A1.Google Patents.
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed. Available at: [Link]
-
1-Fluoro-2-nitrobenzene. PubChem. Available at: [Link]
Sources
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- 2. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-(difluoromethoxy)-1-fluoro-3-nitro-benzene
Welcome to the technical support center for the purification of crude 2-(difluoromethoxy)-1-fluoro-3-nitro-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important fluorinated building block.
The unique combination of a difluoromethoxy group, a fluorine atom, and a nitro group on the benzene ring presents specific challenges and considerations during purification. This document provides practical, experience-driven guidance to help you achieve the desired purity of your compound efficiently and effectively.
Understanding Your Crude Material: Potential Impurities
Before delving into purification techniques, it's crucial to understand the potential impurities in your crude this compound. The nature and quantity of these impurities will dictate the most suitable purification strategy.
Common Impurities May Include:
-
Isomeric Byproducts: Synthesis of substituted benzenes can often lead to the formation of positional isomers. Depending on the synthetic route, you may have isomers where the functional groups are arranged differently on the aromatic ring.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of precursor molecules.
-
Over-nitrated or Under-nitrated Species: The nitration step can sometimes yield di-nitro or non-nitrated byproducts.
-
Hydrolyzed Impurities: The difluoromethoxy group can be sensitive to hydrolysis under certain conditions, potentially leading to the corresponding phenol derivative.
-
Solvent Residues: Residual solvents from the reaction workup.
A general workflow for the purification of this compound is outlined below.
Caption: General purification workflow for this compound.
Section 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid crude products, especially when the desired compound is present in high concentration.
Frequently Asked Questions (FAQs) - Recrystallization
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Given the polar nature of the nitro group and the fluorinated substituents, a good starting point would be a mixed solvent system. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
| Solvent System | Rationale |
| Ethanol/Water | Ethanol is a polar solvent that should dissolve the compound when hot. The slow addition of water as the anti-solvent can induce crystallization upon cooling. |
| Isopropanol/Hexanes | Isopropanol can act as the primary solvent, with hexanes serving as the non-polar anti-solvent. This system is effective for moderately polar compounds. |
| Toluene/Hexanes | If the compound is less polar than anticipated, toluene can be a good primary solvent. |
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too fast.
Troubleshooting Steps:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent to decrease the saturation level.
-
Cool the solution very slowly. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
Troubleshooting Guide - Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of the purified product. | The compound is too soluble in the chosen solvent system, even at low temperatures. | - Try a different solvent system where the solubility of your compound is lower at cold temperatures.- Reduce the amount of the "good" solvent used to dissolve the crude material. |
| The volume of the solvent is too large. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| The purified product is still impure. | The impurities have similar solubility to the desired product. | - Perform a second recrystallization.- Consider an alternative purification method like column chromatography. |
| The cooling process was too rapid, trapping impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
Section 2: Column Chromatography
Column chromatography is a versatile technique for separating complex mixtures and isolating the desired compound from isomers and other impurities with different polarities.
Frequently Asked Questions (FAQs) - Column Chromatography
Q1: What stationary and mobile phases are recommended for the purification of this compound?
A1: For a compound of this nature, standard silica gel is a suitable stationary phase. The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is typically used.
Recommended Starting Conditions:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The optimal ratio should be determined by thin-layer chromatography (TLC) first.
Q2: How can I effectively separate positional isomers of my compound?
A2: Separating positional isomers can be challenging due to their similar polarities.[1]
Strategies for Isomer Separation:
-
Use a long column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
-
Employ a shallow gradient: A slow, shallow gradient of the mobile phase can enhance the resolution between isomers.
-
Consider alternative stationary phases: If silica gel does not provide adequate separation, consider using a different stationary phase. For aromatic compounds, a stationary phase with π-π interaction capabilities, such as a phenyl-bonded or pentafluorophenyl (PFP) phase, might offer better selectivity.[2]
Troubleshooting Guide - Column Chromatography
Caption: Troubleshooting poor separation in column chromatography.
| Problem | Potential Cause | Recommended Solution |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexanes. |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, use a lower percentage of ethyl acetate in hexanes. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the silica gel. | - Consider adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic. However, be cautious as this can affect the stability of the difluoromethoxy group. |
| The sample was not loaded onto the column in a concentrated band. | - Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column. | |
| Decomposition of the product on the column. | The difluoromethoxy group may be sensitive to the acidic nature of silica gel, or impurities may catalyze decomposition.[3] | - Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column. However, this may alter the elution profile. - Consider using a less acidic stationary phase like neutral alumina. - Run the column quickly to minimize the residence time of the compound on the stationary phase. |
Section 3: Vacuum Distillation
For liquid crude products that are thermally stable, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.
Frequently Asked Questions (FAQs) - Vacuum Distillation
Q1: At what temperature and pressure should I distill this compound?
Q2: My product seems to be decomposing in the distillation pot. What can I do?
A2: Thermal decomposition is a significant concern for nitroaromatic compounds.
Minimizing Thermal Decomposition:
-
Lower the pressure: Using a higher vacuum will lower the boiling point of your compound, reducing the need for high temperatures.
-
Use a Kugelrohr apparatus: This short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Ensure even heating: Use a well-stirred heating bath to prevent localized overheating.
Troubleshooting Guide - Vacuum Distillation
| Problem | Potential Cause | Recommended Solution |
| Bumping or uneven boiling. | Insufficient nucleation sites or superheating. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and vigorous stirring. |
| Product solidifies in the condenser. | The melting point of the compound is higher than the temperature of the condenser. | - Use a condenser with a wider bore.- Gently warm the condenser with a heat gun to melt the solidified product. Be cautious not to overheat. |
| Difficulty in achieving a good vacuum. | Leaks in the distillation setup. | - Check all glass joints and ensure they are properly sealed with vacuum grease.- Inspect all tubing for cracks or loose connections. |
Section 4: Stability of the Difluoromethoxy Group
A key consideration during the purification of this compound is the stability of the difluoromethoxy group.
Q: Can the difluoromethoxy group be cleaved during purification?
A: Yes, under certain conditions, the difluoromethoxy group can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures.[4] This would lead to the formation of the corresponding phenolic compound. Some difluoro ethers have been reported to hydrolyze during isolation or purification.[3]
Recommendations for Maintaining Stability:
-
Avoid strongly acidic or basic conditions during workup and purification. If an acid or base wash is necessary, use dilute solutions and perform the wash at low temperatures.
-
Minimize exposure to water, especially at elevated temperatures. Ensure all solvents are dry before use.
-
Be mindful of the stationary phase in chromatography. Standard silica gel is acidic and could potentially contribute to the degradation of sensitive compounds over long exposure times.
References
-
Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 52(10), 2914-2928. Available at: [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. Available at: [Link]
-
Purohit, R., et al. (2019). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 24(18), 3326. Available at: [Link]
-
Mykhailiuk, P. K. (2022). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5627-5630. Available at: [Link]
-
Shubin, K. A., et al. (2020). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Fluorine Chemistry, 238, 109618. Available at: [Link]
-
Li, Y., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Molecules, 28(8), 3505. Available at: [Link]
-
Sap, J., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition, 63(21), e202318288. Available at: [Link]
-
Flann, C. J. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 24(6), 648-658. Available at: [Link]
-
Malykhin, M. A., et al. (2022). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?. CrystEngComm, 24(29), 5227-5238. Available at: [Link]
-
Chen, Y., et al. (2023). Degradation Mechanism of Perfluoroelastomer (FFKM) in the Acidic SC2 Solution of Semiconductor Radio Corporation of America (RCA) Cleaning. Polymers, 15(24), 4647. Available at: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]
- Google Patents. (1978). Preparation of 2-fluoronitrobenzene. US4069262A.
Sources
Common side products in the synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important fluorinated building block. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic route.
I. Reaction Overview and Mechanistic Considerations
The synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene typically involves the O-difluoromethylation of 2-fluoro-3-nitrophenol. This reaction is commonly achieved using a difluorocarbene precursor, such as chlorodifluoromethane (CHClF₂), in the presence of a base.
The core of this transformation is the generation of difluorocarbene (:CF₂) from CHClF₂ upon treatment with a base. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide of 2-fluoro-3-nitrophenol.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations grounded in chemical principles and actionable solutions.
FAQ 1: My reaction is sluggish or incomplete, leaving a significant amount of unreacted 2-fluoro-3-nitrophenol. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent challenge and can be attributed to several factors:
-
Insufficient Base: The generation of the phenoxide from 2-fluoro-3-nitrophenol is crucial for the reaction to proceed. The pKa of nitrophenols is lower than that of phenol, but a sufficiently strong base is still required to ensure complete deprotonation.
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a suitable base, such as potassium hydroxide or sodium hydroxide. In some cases, using a slight excess (1.1-1.2 equivalents) can be beneficial.
-
Consider the phase of your reaction. If you are using an aqueous base with an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly enhance the reaction rate by facilitating the transfer of the phenoxide into the organic phase.[1]
-
-
-
Inefficient Difluorocarbene Generation/Trapping: The generation of difluorocarbene and its subsequent reaction with the phenoxide are the rate-determining steps.
-
Troubleshooting:
-
Temperature: The reaction temperature is critical. While higher temperatures can increase the rate of difluorocarbene formation, they can also lead to the decomposition of the carbene and other side reactions. A typical temperature range for this reaction is 40-100°C.[1] Careful optimization of the temperature is recommended.
-
Chlorodifluoromethane Addition: Ensure a continuous and steady introduction of chlorodifluoromethane gas into the reaction mixture with vigorous stirring. Poor dispersion of the gas can limit its availability for reaction.
-
-
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.
-
Troubleshooting:
-
Aprotic polar solvents like DMF or DMSO can be effective for this type of reaction. However, be mindful that these solvents can be difficult to remove completely during workup.
-
A two-phase system (e.g., an organic solvent with an aqueous base) in the presence of a phase-transfer catalyst is a common and effective approach.
-
-
FAQ 2: My final product is contaminated with an isomeric impurity. How can I identify and minimize its formation?
A2: The most probable isomeric impurity is the C-alkylated product, 2-(difluoromethyl)-1-fluoro-3-nitrobenzene . This arises from the ambident nature of the phenoxide ion, which has nucleophilic character on both the oxygen and the activated carbon atoms of the aromatic ring.
Identification:
-
GC-MS Analysis: Gas chromatography-mass spectrometry is an excellent technique to separate and identify the desired O-alkylated product from the C-alkylated isomer. The two isomers will have the same molecular weight but different retention times.
-
NMR Spectroscopy:
-
¹H NMR: The proton of the -OCHF₂ group in the desired product will have a characteristic chemical shift and coupling to the two fluorine atoms (a triplet). The proton of the -CHF₂ group in the C-alkylated isomer will likely appear at a different chemical shift and may exhibit different coupling patterns due to the different electronic environment.
-
¹⁹F NMR: This is a powerful tool to distinguish between the two isomers. The fluorine atoms in the -OCHF₂ and -CHF₂ groups will have distinct chemical shifts.
-
¹³C NMR: The carbon of the -OCHF₂ group will show a characteristic triplet due to coupling with the two fluorine atoms. The -CHF₂ carbon in the C-alkylated isomer will also be a triplet but at a different chemical shift.
-
Minimizing C-Alkylation:
The regioselectivity of the reaction (O- vs. C-alkylation) is influenced by several factors, including the solvent, counter-ion, and temperature.[2]
-
Solvent Effects:
-
To favor O-alkylation: Use aprotic polar solvents like DMF or DMSO. These solvents solvate the cation of the base, leaving a "naked" and highly reactive phenoxide oxygen, which favors attack at the oxygen atom.
-
To favor C-alkylation (what to avoid): Protic solvents (like water or alcohols) can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and promoting C-alkylation. Therefore, while an aqueous base is often used, minimizing the amount of water and using a phase-transfer catalyst can help favor O-alkylation.
-
-
Reaction Conditions:
-
"Harder" reaction conditions (e.g., higher temperatures) can sometimes favor the thermodynamically more stable product, which may not always be the desired O-alkylated isomer. It is often beneficial to start with milder conditions and gradually increase the temperature if the reaction is too slow.
-
Purification:
If the C-alkylated isomer is formed, purification can be achieved by:
-
Fractional Distillation under Reduced Pressure: If the boiling points of the two isomers are sufficiently different, this can be an effective method for separation on a larger scale.
-
Column Chromatography: For smaller scales, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the isomers. Monitor the fractions by TLC or GC-MS to ensure a clean separation.
FAQ 3: I am observing the formation of 2-fluoro-3-nitrophenol during workup or upon storage of my product. What is causing this decomposition?
A3: The reappearance of the starting material, 2-fluoro-3-nitrophenol, is likely due to the hydrolysis of the difluoromethoxy group . Aryl difluoromethyl ethers can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
Mechanism of Hydrolysis:
Under basic conditions, the hydrolysis can be initiated by the attack of a hydroxide ion on the carbon of the difluoromethoxy group. This is followed by the elimination of fluoride ions and eventual collapse to the phenoxide and formate.
Preventing Hydrolysis:
-
Workup:
-
During the aqueous workup, it is crucial to neutralize the basic reaction mixture carefully. Avoid prolonged exposure to strong bases. A slightly acidic wash (e.g., with dilute HCl) can help to neutralize any residual base.
-
Ensure that the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal to eliminate any water that could contribute to hydrolysis upon storage.
-
-
Storage:
-
Store the purified 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene in a cool, dry, and dark place.
-
Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
-
FAQ 4: My product appears to be contaminated with a dinitrated species. How can this happen and how can I avoid it?
A4: The presence of a dinitrated byproduct, such as 1-(difluoromethoxy)-2-fluoro-3,5-dinitrobenzene, is more likely to originate from the starting material, 2-fluoro-3-nitrophenol, rather than from the nitration of the final product under the difluoromethylation conditions.
Source of Dinitrated Impurity:
If the 2-fluoro-3-nitrophenol starting material was synthesized by the nitration of 2-fluorophenol, over-nitration to form dinitrophenols is a common side reaction.
Prevention and Removal:
-
Purify the Starting Material: The most effective way to avoid dinitrated impurities in your final product is to ensure the purity of your 2-fluoro-3-nitrophenol starting material. Recrystallization or column chromatography of the starting material may be necessary to remove any dinitrated isomers.
-
Purification of the Final Product: If a dinitrated impurity is carried through to the final product, it can likely be removed by column chromatography, as its polarity will be significantly different from the desired monosubstituted product.
III. Experimental Protocols
General Protocol for the Synthesis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
This is a general guideline and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer.
-
Charging Reactants: To the flask, add 2-fluoro-3-nitrophenol, a suitable solvent (e.g., DMF or a combination of an organic solvent like toluene with a phase-transfer catalyst), and a base (e.g., potassium hydroxide).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring. Bubble chlorodifluoromethane gas through the reaction mixture at a steady rate.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a two-phase system was used, separate the organic layer. If a polar aprotic solvent was used, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Carefully neutralize any excess base with a dilute acid wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Analytical Methods for Quality Control
-
TLC: Use a suitable mobile phase (e.g., 10-20% ethyl acetate in hexanes) to monitor the reaction progress and check the purity of the fractions during column chromatography.
-
GC-MS: This is the ideal method for identifying and quantifying the desired product and any volatile impurities, such as the C-alkylated isomer.
-
NMR: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product and identifying any impurities.
IV. Visualizing Reaction Pathways
Diagram 1: O- vs. C-Difluoromethylation
Caption: Competing pathways in the difluoromethylation of 2-fluoro-3-nitrophenol.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to troubleshooting low reaction conversion.
V. References
-
Journal of Organic and Pharmaceutical Chemistry. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Link]
-
Google Patents. (n.d.). Method for preparing 2-fluoro-4-nitrophenol. Retrieved January 24, 2026, from
-
Nature. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-nitrophenol. Retrieved January 24, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. [Link]
-
International Journal of Advanced Research. (2017). GC-MS, FTIR and 1H, 13C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from Olea Europea L. [Link]
-
ACS Publications. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
-
Google Patents. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene. Retrieved January 24, 2026, from
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
-
PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 2-Fluorophenol. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (n.d.). Organic Letters. Retrieved January 24, 2026, from [Link]
-
Springer Nature. (2022). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. [Link]
Sources
Technical Support Center: Managing Exothermic Reactions with 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
Welcome to the technical support center for handling 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. This guide is intended for researchers, scientists, and drug development professionals. Given the energetic nature of nitroaromatic compounds and the unique properties of fluorinated molecules, a thorough understanding of potential exothermic hazards is crucial for safe experimentation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
The introduction of fluorine into organic molecules can significantly alter their chemical properties and may present unique safety challenges.[1] Nitro compounds, in particular, are known for their potential to undergo rapid and highly exothermic decomposition.[1] Therefore, when working with a novel compound like 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a cautious and systematic approach to thermal hazard assessment is paramount.
Core Principle: Proactive Thermal Hazard Assessment
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene?
A1: The primary hazards stem from its structure, which combines a nitroaromatic system with fluorine and difluoromethoxy substituents. Nitroaromatic compounds are known to be energetic and can decompose exothermically, sometimes violently, at elevated temperatures.[2] The presence of fluorine atoms can influence the molecule's reactivity and thermal stability.[3] Therefore, the main concern is the potential for a runaway reaction, where the heat generated by the reaction or decomposition exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.
Q2: I am planning a reaction with this compound. What preliminary safety assessments should I perform?
A2: Before any new reaction, especially with a potentially energetic compound, a comprehensive risk assessment is crucial. For 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, this should include:
-
Small-Scale Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are invaluable for determining the onset temperature of decomposition, the energy released, and the rate of gas evolution.[2][4] This data helps establish a safe operating temperature window.[4]
-
Literature Review of Analogs: While specific data for the target molecule is unavailable, reviewing data for structurally similar compounds (e.g., nitrobenzene, dinitrobenzene, fluoronitrobenzenes) can provide insights into potential hazards.
-
Reaction Calorimetry: To understand the heat evolution of your specific reaction, reaction calorimetry is recommended.[5] This will help you determine the heat of reaction, the adiabatic temperature rise, and any potential for reactant accumulation.[5]
Q3: What is a safe operating temperature for reactions involving this compound?
A3: A safe operating temperature can only be determined after conducting the thermal hazard assessments mentioned above. A general rule of thumb is to maintain a significant safety margin of around 100°C between the planned operating temperature and the onset temperature of thermal runaway as determined by calorimetry.[4]
Q4: How should I approach scaling up a reaction with this compound?
A4: Scaling up reactions with potentially hazardous compounds requires a careful, stepwise approach. A key principle is to never scale a reaction by more than a factor of three from the previous successful run.[6] Each scale-up should be treated as a new process with a reassessment of the risks.[6] Ensure that your cooling capacity is sufficient for the larger scale, as heat dissipation does not scale linearly with volume.[7]
Troubleshooting Guide: Managing Exothermic Events
This guide addresses specific problems you might encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?
Answer: An uncontrolled temperature increase signifies a runaway reaction, which is extremely dangerous.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[4]
-
Enhance Cooling: If it is safe to do so, increase the efficiency of your cooling system (e.g., by adding more coolant to the bath).
-
Prepare for Emergency Quench: If the temperature continues to rise dramatically, and your lab has an established emergency procedure, be prepared to quench the reaction. This typically involves cautiously adding the reaction mixture to a large volume of a cold, inert solvent or ice.
-
Alert Personnel and Evacuate: Alert your supervisor and any nearby colleagues. Follow all established laboratory emergency protocols, which may include evacuating the immediate area.
Potential Causes and Preventative Measures:
| Cause | Explanation | Preventative Measure |
| Inadequate Cooling | The cooling system cannot remove the heat generated by the reaction at a sufficient rate. | Ensure your cooling bath has adequate capacity and is at the appropriate temperature. For larger scale reactions, consider more robust cooling systems. |
| Rapid Reagent Addition | Adding a reactive reagent too quickly can generate heat faster than it can be dissipated. | Employ slow, controlled, dropwise addition of the limiting reagent.[4] For highly exothermic reactions, consider a semi-batch process where the reagent is added at a rate that matches its consumption.[7] |
| Poor Agitation | Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction. | Use an appropriate stirrer and ensure vigorous, consistent agitation throughout the reaction. |
| Reactant Accumulation | If the reaction temperature is too low, the reaction rate may be slow, leading to a buildup of unreacted reagents. A subsequent small temperature increase can then trigger a rapid, delayed exotherm. | Monitor the reaction progress to ensure that reagents are being consumed as they are added.[8] Reaction calorimetry can be used to quantify reactant accumulation.[5] |
Issue 2: Unexpected Exotherm During Work-up
Question: I observed a sudden temperature increase when quenching my reaction mixture. What could be the cause?
Answer: An exotherm during work-up is a serious safety concern and can be caused by several factors.
Potential Causes and Preventative Measures:
| Cause | Explanation | Preventative Measure |
| Reaction with Quenching Agent | The quenching agent itself may react exothermically with unreacted starting materials or intermediates. | Choose a quenching agent that is known to be inert to all components of your reaction mixture. Perform a small-scale trial quench to test for exothermicity. |
| Decomposition of Unstable Intermediates | The change in conditions during quenching (e.g., pH, temperature, concentration) may cause the decomposition of unstable intermediates formed during the reaction. | Ensure the reaction has gone to completion before quenching. Analyze a small aliquot of the reaction mixture to confirm the absence of reactive intermediates. |
| Inadequate Cooling of Quench Vessel | The heat generated by the quench is not being effectively removed. | Pre-cool the quenching vessel and ensure it is of sufficient size to handle the volume and dissipate the heat. |
Experimental Protocols
Protocol 1: Small-Scale Thermal Hazard Assessment using DSC
This protocol outlines a general procedure for assessing the thermal stability of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene using Differential Scanning Calorimetry (DSC).
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.[9]
-
Temperature Program: Apply a programmed heating cycle, for example, from ambient temperature to 400°C at a heating rate of 10°C/min.[9]
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, the peak temperature, and the integrated area of the peak to determine the heat of decomposition.[10]
Protocol 2: Safe Reaction Quenching Procedure
This protocol provides a general guideline for safely quenching a reaction involving 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to a low temperature (e.g., 0°C) using an ice bath.
-
Prepare the Quench Vessel: In a separate, appropriately sized flask equipped with a stirrer, place a large volume of a suitable cold quenching agent (e.g., ice-water, cold buffer solution).
-
Slow Addition: Slowly and carefully add the cooled reaction mixture to the stirred quenching agent via a dropping funnel or syringe pump.
-
Monitor Temperature: Continuously monitor the temperature of the quenching mixture. If a significant temperature increase is observed, pause the addition and allow the mixture to cool before proceeding.
-
Neutralization (if necessary): If acidic or basic reagents were used, subsequent neutralization steps should also be performed cautiously with adequate cooling.
Visualizations
Decision Tree for Managing a Temperature Excursion
This diagram outlines the decision-making process in the event of an unexpected temperature increase during a reaction.
Caption: Decision workflow for a thermal excursion event.
Workflow for Safe Scale-Up of a Potentially Exothermic Reaction
This diagram illustrates the iterative process for safely scaling up a reaction.
Caption: Iterative workflow for safe reaction scale-up.
References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20). [Link]
-
Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. (2025-08-05). [Link]
-
Heats of Reactions and Calorimetry. Chemistry LibreTexts. (2023-07-12). [Link]
-
Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. ResearchGate. (2025-08-06). [Link]
-
Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. PMC. (n.d.). [Link]
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Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. (2026-01-09). [Link]
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Predictive Methods for Determining the Thermal Decomposition Properties of Hazardous Substances. ResearchGate. (2019-10-23). [Link]
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Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. ResearchGate. (2025-08-10). [Link]
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Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. ACS Publications. (2025-08-05). [Link]
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Preventing Explosions in Exothermic Reaction Calorimetry. Lab Manager. (2025-10-07). [Link]
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Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. MDPI. (2022-02-13). [Link]
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QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. PubMed. (n.d.). [Link]
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A review on differential scanning calorimetry technique and its importance in the field of energetic materials. ResearchGate. (n.d.). [Link]
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Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. (2011-04-15). [Link]
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Reaction Calorimetry. Prime Process Safety Center. (n.d.). [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. (n.d.). [Link]
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Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. (2021-02-15). [Link]
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Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. (2019-04-11). [Link]
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Heat of Reaction. Mettler Toledo. (n.d.). [Link]
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constant pressure flame calorimetry. Semantic Scholar. (n.d.). [Link]
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Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. PubMed. (2020-09-01). [Link]
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Nitrobenzene. NJ.gov. (n.d.). [Link]
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Unifying thermochemistry concepts in computational heterogeneous catalysis. Royal Society of Chemistry. (2024-11-29). [Link]
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Scale Up Safety. Stanford Environmental Health & Safety. (2023-03-15). [Link]
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Application of machine learning in developing a quantitative structure–property relationship model for predicting the thermal decomposition temperature of nitrogen-rich energetic ionic salts. Royal Society of Chemistry. (2024-11-26). [Link]
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Computational Tools to Facilitate Early Warning of New Emerging Risk Chemicals. NIH. (2024-10-12). [Link]
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Up-Scaling of DSC Data of High Energetic Materials. AKTS. (n.d.). [Link]
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Experimental Study on the Detection of Hazardous Chemicals Using Alternative Sensors in the Water Environment. MDPI. (2022-04-19). [Link]
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The protection of reactors containing exothermic reactions: an HSE view. IChemE. (n.d.). [Link]
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analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. (n.d.). [Link]
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Column chromatography conditions for purifying 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
Welcome to the technical support center for the chromatographic purification of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. The unique combination of a nitro group and multiple fluorine substituents presents specific challenges and opportunities in purification, which we will address in detail. This document provides field-proven insights and troubleshooting strategies to help you achieve optimal purity for your compound.
Understanding the Molecule: A Chromatographic Perspective
The target molecule, 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, possesses several key structural features that dictate its behavior on a chromatographic support:
-
Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The difluoromethoxy (-OCHF₂) and fluoro (-F) groups are also electronegative, contributing to the overall polarity of the molecule. This suggests that moderately polar to polar mobile phases will be required for elution on normal-phase media.
-
Unique Interactions: Fluorinated compounds can exhibit unique interactions, sometimes referred to as "fluorous" interactions, which can be exploited for selective separations.[1][2] This opens the door to using specialized fluorinated stationary phases if standard silica gel proves insufficient.
-
Stability: While generally stable, nitroaromatic compounds can sometimes be sensitive to highly acidic or basic conditions. The choice of stationary phase and mobile phase additives should consider the potential for degradation.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial setup and execution of the purification.
Q1: What is the best stationary phase for purifying this compound?
For initial trials, standard flash-grade silica gel (230-400 mesh) is the most cost-effective and logical starting point. Its acidic nature is generally compatible with nitroaromatics.
-
Rationale: Silica gel is a versatile, polar stationary phase that effectively separates compounds based on polarity differences.[4] Given the polar nature of the target molecule, good retention and separation from less polar impurities are expected.
-
Alternative Options: If you encounter issues like compound degradation or irreversible adsorption on silica, consider the following:
-
Neutral Alumina: This can be a good alternative if the acidity of silica gel is causing problems.[5]
-
Fluorinated Stationary Phases: For challenging separations involving fluorinated isomers or impurities, a fluorophenyl or other fluorinated phase can offer alternative selectivity based on dipole-dipole and π-π interactions, in addition to standard hydrophobic or polar interactions.[1][6]
-
Q2: How do I determine the right mobile phase (eluent)?
The ideal mobile phase should provide a retention factor (Rf) of ~0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate.
-
Step 1: TLC Analysis. Start by spotting your crude reaction mixture on a silica gel TLC plate.
-
Step 2: Solvent System Screening. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent and a moderately polar solvent. Good initial systems to screen are:
-
Ethyl acetate (EtOAc) in Hexanes (or Heptane)
-
Dichloromethane (DCM) in Hexanes
-
-
Step 3: Optimization. Adjust the ratio of the polar to the non-polar solvent until you achieve good separation between your product spot and major impurities, aiming for the target Rf value mentioned above. For aromatic compounds, sometimes incorporating toluene can improve separations compared to hexanes.[5]
Q3: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column?
Tailing on a TLC plate is a strong indicator that you will face challenges with peak shape and separation on the column.
-
Causality: Tailing is often caused by overloading the TLC spot, strong interactions with the stationary phase, or the presence of highly polar impurities. For some compounds, interactions with the acidic silanol groups on silica can lead to this behavior.
-
Solutions:
-
Spot Dilution: Ensure you are not overloading the TLC plate. Make a few different concentrations of your sample to see if the tailing persists at lower concentrations.
-
Solvent Modification: Adding a small amount (~0.1-1%) of a polar modifier like methanol to your eluent system can sometimes improve peak shape. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (TEA), respectively, can sharpen spots.
-
Consider an Alternative Stationary Phase: If tailing is severe and persists despite solvent modification, it may be due to an undesirable interaction with the silica. This would be another reason to try neutral alumina.[5]
-
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the column chromatography process.
| Problem | Potential Causes | Solutions & Explanations |
| Poor or No Separation | 1. Inappropriate solvent system. 2. Column was overloaded. 3. Co-elution of impurities with similar polarity. | 1. Re-optimize Eluent via TLC: Your eluent is likely too polar (if everything comes out quickly) or not polar enough (if nothing is moving). Aim for a larger ΔRf between your product and impurities on TLC. 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass. If your Rf values are very close, you need to load less (e.g., <1%). 3. Try a Different Solvent System: Change the nature of the solvents. If you used EtOAc/Hexane, try DCM/Hexane or Toluene/EtOAc. Different solvents alter the selectivity.[5] 4. Use a Gradient: Start with a less polar solvent mixture and gradually increase the polarity during the run. This helps separate compounds that are far apart in Rf and sharpens the peaks of later-eluting compounds.[3] |
| Product is not Eluting | 1. Eluent is not polar enough. 2. Irreversible adsorption or decomposition on the column. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If you reach 100% of your polar solvent and the compound still hasn't eluted, you may need to switch to a stronger solvent (e.g., add a small percentage of methanol to your DCM or EtOAc).[5] 2. Test for Stability: Run a quick "silica plug" test. Dissolve a small amount of your crude material, add a small amount of silica, stir for 30 minutes, then filter and analyze by TLC. If the product spot is gone, it's degrading on the silica.[3] Switch to a more inert stationary phase like neutral alumina. |
| Cracked or Disturbed Column Bed | 1. Poor packing technique. 2. Heat generated from solvent mixing on the column. | 1. Repack the Column: Ensure you pack a homogenous slurry and let it settle without air bubbles. Protect the top of the silica bed with a layer of sand.[7] 2. Pre-mix Solvents: When running a gradient, especially when introducing a highly polar solvent like methanol, the heat of mixing can cause bubbles and cracks. Pre-mixing your solvents and degassing them can help. Never let the solvent level drop below the top of the sand layer.[4] |
| Product Elutes with Silica | 1. Use of a very strong polar solvent (e.g., high percentages of methanol). | 1. Filter the Fractions: This is a common issue when using high concentrations of methanol. The silica that co-elutes is typically very fine and can be removed by passing the collected fractions through a plug of celite or a syringe filter. 2. Modify the Eluent: Try to avoid using >10-15% methanol in DCM or EtOAc if possible. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common separation issues.
Sources
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Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectral Assignment of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene
This guide provides an in-depth analysis and predictive assignment of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 2-fluoro-3-nitro-1-(difluoromethoxy)benzene. Designed for researchers and professionals in drug development and chemical analysis, this document moves beyond simple data reporting. It delves into the causal relationships between molecular structure and spectral output, offering a robust framework for predicting, acquiring, and verifying NMR assignments for complex, polysubstituted aromatic compounds. We will compare a predictive assignment, based on established substituent effects, with a recommended experimental workflow for definitive validation.
The Challenge: A Complex Interplay of Substituent Effects
Assigning the ¹³C NMR spectrum of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene presents a significant challenge due to the unique and competing electronic influences of its three distinct substituents on the benzene ring. Furthermore, the presence of three fluorine atoms—one directly on the aromatic ring and two in the difluoromethoxy group—introduces complex carbon-fluorine (C-F) spin-spin couplings that split the carbon signals into multiplets.[1][2] A standard proton-decoupled ¹³C NMR spectrum of this molecule will not consist of simple singlets, necessitating a more sophisticated analytical approach.[2]
Our analysis will be based on the following key principles:
-
Substituent Chemical Shift (SCS) Effects: The chemical shift of each aromatic carbon is influenced by the electron-donating or electron-withdrawing nature of the substituents at the ipso, ortho, meta, and para positions. These effects are approximately additive.[3]
-
Carbon-Fluorine Coupling (J_CF_): The interaction between the nuclear spins of ¹³C and ¹⁹F results in through-bond coupling, which is observable over one to five bonds. The magnitude of the coupling constant (J) is highly dependent on the number of intervening bonds.
Predictive Analysis and Assignments
To build a predictive model, we first consider the individual effects of each substituent on the ¹³C chemical shifts of a benzene ring (base value δ ≈ 128.4 ppm[4]).
-
Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive and resonance effects. It strongly deshields the ipso carbon and, to a lesser extent, the para and ortho carbons. For nitrobenzene, typical shifts are: ipso (C-NO₂) ≈ 148.3 ppm, para ≈ 134.7 ppm, meta ≈ 129.4 ppm, and ortho ≈ 123.5 ppm.[5]
-
Fluoro Group (-F): Highly electronegative, leading to a strong deshielding effect on the directly attached (ipso) carbon. However, it acts as a resonance donor, which can shield the ortho and para positions. The most prominent feature is a very large one-bond C-F coupling constant (¹JCF) in the range of 240–265 Hz.[1][6]
-
Difluoromethoxy Group (-OCF₂H): Strongly electron-withdrawing due to the two fluorine atoms, this group deshields the ipso carbon. The carbon of the -OCF₂H group itself will exhibit a large one-bond C-F coupling and a one-bond C-H coupling, appearing as a triplet of doublets. The fluorine atoms in this group will also couple to the aromatic carbons over multiple bonds.
Based on these principles, we can predict the assignments for each carbon in the target molecule.
Table 1: Predicted ¹³C NMR Assignments
| Carbon | Predicted δ (ppm) | Expected Multiplicity (in ¹³C{¹H} Spectrum) | Rationale for Assignment |
| C-F₂H | 115 - 125 | Triplet of Doublets (td) | Large ¹JCF and ¹JCH couplings. |
| C2 | 155 - 165 | Doublet of Multiplets (dm) | Directly attached to F (strong deshielding). Large ¹JCF (~250 Hz). Further coupling to -NO₂ and -OCF₂H fluorines. |
| C1 | 148 - 158 | Triplet of Doublets (td) | Attached to -OCF₂H. Deshielded. Coupled to two fluorines (²JCF) and the adjacent ring fluorine (²JCF). |
| C3 | 140 - 150 | Doublet of Multiplets (dm) | Attached to -NO₂. Deshielded. Coupled to adjacent ring fluorine (²JCF) and -OCF₂H fluorines. |
| C6 | 128 - 138 | Doublet of Multiplets (dm) | Ortho to -OCF₂H and para to -NO₂. Deshielded. Shows C-H and multi-bond C-F couplings. |
| C4 | 125 - 135 | Doublet of Multiplets (dm) | Ortho to -NO₂. Deshielded. Shows C-H and multi-bond C-F couplings. |
| C5 | 118 - 128 | Doublet of Multiplets (dm) | Para to the ring fluorine. Least deshielded aromatic CH. Shows C-H and multi-bond C-F couplings. |
Experimental Design for Unambiguous Assignment
While predictions provide a strong foundation, experimental verification is paramount for scientific rigor. The following workflow outlines a self-validating system for the definitive assignment of the ¹³C NMR spectrum.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a standard solvent is crucial for comparing data with literature values.[7]
-
Standard ¹³C{¹H} Acquisition:
-
Causality: This initial experiment provides the chemical shifts and reveals the complex splitting patterns arising from C-F couplings. Due to signal splitting and the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is recommended to achieve an adequate signal-to-noise ratio.[2]
-
-
Dual ¹³C{¹H, ¹⁹F} Decoupling:
-
Causality: By simultaneously decoupling both protons and fluorine, all carbon signals should collapse into singlets.[1] This experiment serves two critical purposes: it confirms the presence of exactly seven unique carbon environments and provides the precise chemical shift for each carbon, free from the complexity of coupling.
-
-
DEPT-135 Experiment:
-
Causality: This spectral editing technique differentiates carbons based on the number of attached protons. Quaternary carbons (C1, C2, C3) and the -OCF₂H carbon will be absent, while CH carbons (C4, C5, C6) will appear as positive signals. This provides an unequivocal distinction between the two types of aromatic carbons.
-
-
2D Heteronuclear Correlation (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon with its directly attached proton(s). It will show cross-peaks for C4-H4, C5-H5, and C6-H6, allowing the assignment of these carbons based on the corresponding (and more easily assigned) ¹H NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for confirming the full assignment. It reveals correlations between carbons and protons over two and three bonds. Key expected correlations include:
-
The proton on C6 will show a correlation to C1, confirming the position of the difluoromethoxy group.
-
The proton on C4 will show correlations to C2 and C3, confirming the positions of the fluoro and nitro groups.
-
The proton of the -OCF₂H group will show a correlation to C1.
-
-
Comparative Analysis: Prediction vs. Experiment
| Feature | Predictive Assignment (This Guide) | Definitive Experimental Assignment |
| Methodology | Based on additivity rules and data from simpler, analogous compounds. | Direct observation using a suite of 1D and 2D NMR experiments on the actual compound. |
| Accuracy | Provides a reliable estimate of chemical shift ranges and coupling patterns. Prone to deviations in highly crowded systems. | Provides exact chemical shifts (typically to two decimal places) and coupling constants. |
| Confidence | High, based on established chemical principles. | Absolute, as it constitutes direct physical evidence. |
| Application | Useful for preliminary analysis, hypothesis generation, and planning experimental work. | Required for publication, patent filings, and regulatory submissions where unambiguous structural proof is necessary. |
Conclusion
The ¹³C NMR spectrum of 2-fluoro-3-nitro-1-(difluoromethoxy)benzene is a textbook example of how complex substitution patterns demand a systematic and multi-faceted analytical approach. While predictive models based on substituent effects offer valuable initial insights, they cannot replace rigorous experimental verification. The workflow detailed in this guide, culminating in 2D correlation spectroscopy, represents a robust, self-validating methodology. By comparing the initial predictions with the results from this comprehensive experimental suite, researchers can achieve a complete and unambiguous assignment, ensuring the highest degree of scientific integrity and confidence in their structural elucidation.
References
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]
-
StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General principles of NMR acquisition are discussed).
-
The Royal Society of Chemistry. (n.d.). Supporting Information. (Provides examples of NMR data acquisition parameters). Available at: [Link]
-
Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]
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Gowenlock, B. G., et al. (n.d.). The 13C NMR spectra of sterically hindered substituted nitrosobenzenes. Canadian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). (Difluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. (Provides examples of NMR data for substituted styrenes). Available at: [Link]
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Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics. Available at: [Link]
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Physical Chemistry Chemical Physics. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]
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A Senior Application Scientist's Guide to the 19F NMR Characterization of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel fluorinated molecules is paramount. The strategic incorporation of fluorine can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Among the arsenal of analytical techniques, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and the vast chemical shift dispersion of the fluorine nucleus, making it an exquisitely informative tool for characterizing organofluorine compounds.[1][2]
This guide provides an in-depth analysis of the 19F NMR characteristics of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a molecule of interest in medicinal and agrochemical research. Due to the limited availability of its experimental spectrum in public databases, we present a detailed prediction of its 19F NMR parameters. This prediction is grounded in a comparative analysis of structurally related compounds, for which experimental data is available. By dissecting the electronic and steric influences of the nitro, fluoro, and difluoromethoxy substituents, we can build a robust understanding of the magnetic environment of the fluorine nuclei in our target molecule.
Predicted 19F NMR Spectrum of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene
A definitive experimental 19F NMR spectrum for 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene is not readily found in the surveyed literature. However, by leveraging the extensive data available for analogous compounds, we can predict the key spectral features with a high degree of confidence.
The molecule contains two distinct fluorine environments: the difluoromethoxy group (-OCF₂H) and the aromatic fluorine atom.
-
Difluoromethoxy Group (-OCF₂H): The two fluorine nuclei in this group are chemically equivalent. Their chemical shift is primarily influenced by the adjacent oxygen and the aromatic ring. We predict a chemical shift in the range of -80 to -90 ppm . This is based on the typical chemical shift for a CHF₂OR group, which is around -82 ppm, and the electron-withdrawing nature of the nitro-substituted aromatic ring which would cause a downfield shift.[3] The signal is expected to be a doublet due to coupling with the geminal proton (²JFH), with a coupling constant of approximately 70-75 Hz . Further splitting may be observed due to a smaller four-bond coupling to the aromatic fluorine (⁴JFF).
-
Aromatic Fluorine (Ar-F): The chemical shift of the fluorine atom directly attached to the aromatic ring is sensitive to the substitution pattern. The presence of an ortho-nitro group, a strong electron-withdrawing group, will significantly deshield this fluorine, causing a downfield shift.[4] Conversely, the ortho-difluoromethoxy group, also electron-withdrawing, will contribute to this deshielding. We predict a chemical shift in the range of -110 to -120 ppm . This signal is expected to be a doublet of triplets or a more complex multiplet. The primary splitting will be a doublet arising from the three-bond coupling to the adjacent aromatic proton (³JFH). This doublet will be further split into triplets by the two equivalent fluorine atoms of the difluoromethoxy group (⁴JFF).
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions and provide a framework for understanding the substituent effects, we will now compare the expected spectrum of our target molecule with the experimental 19F NMR data of several structurally similar compounds.
| Compound | Structure | Fluorine Environment | Chemical Shift (ppm) | Coupling Constants (Hz) |
| 1-Fluoro-4-nitrobenzene | Ar-F | -109.9 | Not specified | |
| 1-Fluoro-3-nitrobenzene | Ar-F | -111.2 | Not specified | |
| 1,3-Difluoro-2-nitrobenzene | Ar-F | -108.5 | Not specified | |
| 1-(Difluoromethoxy)-3-nitrobenzene | ![]() | -OCF₂H | Not specified | Not specified |
Data for illustrative purposes, compiled from various sources. Precise values may vary with experimental conditions.
Analysis of Substituent Effects:
-
Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group leads to a significant deshielding of the fluorine nuclei, resulting in a downfield shift (less negative ppm values).[4] This effect is most pronounced when the nitro group is in the ortho or para position relative to the fluorine atom. In our target molecule, the ortho-nitro group is expected to be a major contributor to the downfield shift of the aromatic fluorine.
-
Difluoromethoxy Group (-OCF₂H): This group is also electron-withdrawing, though less so than the nitro group. Its presence contributes to the overall deshielding of the aromatic ring. The chemical shift of the fluorine atoms within the difluoromethoxy group itself is characteristic and falls within a predictable range.[3]
-
Fluorine Substituent (-F): When multiple fluorine atoms are present on an aromatic ring, their chemical shifts are influenced by each other through both electronic and through-space interactions. In our target molecule, the ortho-relationship between the aromatic fluorine and the difluoromethoxy group will likely result in a noticeable through-space coupling (⁴JFF).
Experimental Protocol for 19F NMR Data Acquisition
To obtain high-quality 19F NMR spectra for compounds such as 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is chemically inert. Chloroform-d (CDCl₃) or acetone-d₆ are common choices. Ensure the solvent is free from any fluorine-containing impurities.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63 ppm.
NMR Instrument Parameters:
The following parameters are suggested for a standard 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard single-pulse experiment (e.g., zg) | Sufficient for routine 1D 19F NMR. |
| Transmitter Frequency | Centered in the expected spectral region (~ -100 ppm) | Optimizes signal excitation. |
| Spectral Width | 200-250 ppm | To encompass the wide chemical shift range of 19F. |
| Acquisition Time | 1-2 seconds | Ensures good digital resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for adequate relaxation of the fluorine nuclei, crucial for accurate integration.[5] |
| Number of Scans (NS) | 16-64 | To achieve a good signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio without significant loss of resolution.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or to an external reference (e.g., CFCl₃ at 0 ppm).
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of the different fluorine environments and accurately pick the peak positions.
Visualizing the Workflow
The following diagram illustrates the key steps in the characterization of a novel fluorinated compound using 19F NMR.
Caption: Workflow for 19F NMR characterization.
Conclusion
The 19F NMR characterization of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, while not directly available, can be confidently predicted through a systematic analysis of substituent effects and comparison with structurally related analogs. The distinct electronic environments of the difluoromethoxy and aromatic fluorine atoms are expected to give rise to well-resolved signals with characteristic chemical shifts and coupling patterns. This guide provides a robust framework for the interpretation of the 19F NMR spectrum of this and similar fluorinated nitroaromatic compounds, underscoring the power of 19F NMR as an indispensable tool in modern chemical research. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the cornerstone of sound scientific investigation.
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University of Wisconsin-Madison, Department of Chemistry. 19F NMR Spectroscopy. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
-
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A Comparative Guide to Purity Analysis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene: An Optimized HPLC-MS Method
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates such as 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene, a complex halogenated nitroaromatic compound, serve as crucial building blocks in the synthesis of novel therapeutic agents. The presence of impurities, even at trace levels, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2][3] Therefore, the development of robust, sensitive, and specific analytical methods for purity assessment is of paramount importance.
This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the purity analysis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. We will dissect the rationale behind methodological choices, present a detailed experimental protocol, and objectively compare the performance of HPLC-MS against alternative analytical techniques.
The Analytical Challenge: Halogenated Nitroaromatics
1-(difluoromethoxy)-2-fluoro-3-nitrobenzene presents a unique set of analytical challenges. The molecule's structure, characterized by a nitro group and multiple fluorine substituents, imparts strong electronegativity and moderate polarity.[4][5] While these features are often desirable for medicinal chemistry, they necessitate careful consideration during analytical method development. Specifically, the nonpolar character of the nitrobenzene core can lead to poor ionization efficiency with commonly used techniques like electrospray ionization (ESI), potentially compromising sensitivity.[6]
HPLC-MS: The Gold Standard for Purity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the definitive technique for impurity profiling in the pharmaceutical industry.[7][8] Its strength lies in the synergistic combination of HPLC's superior separation capabilities with the high sensitivity and specificity of mass spectrometric detection.[6][8] This pairing allows for not just the quantification of the main component but also the detection, and often identification, of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Why HPLC-MS is the Optimal Choice
-
Specificity: MS detection provides an orthogonal layer of data to chromatographic retention time. By monitoring the specific m/z of the target analyte and potential impurities, it can distinguish between co-eluting compounds that would be indistinguishable by a UV detector alone.
-
Sensitivity: Modern mass spectrometers can achieve detection limits in the picogram to femtogram range, which is essential for quantifying trace-level genotoxic or other critical impurities as required by regulatory bodies like the ICH.[1][9]
-
Identification Capability: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide structural information about unknown impurities, which is a critical step in impurity qualification and risk assessment.[8][10]
Optimized HPLC-MS Method for Purity Analysis
The following protocol is a self-validating system, designed for robustness and reliability in a research and quality control environment. The choices within this method are grounded in the physicochemical properties of halogenated nitroaromatics.
Experimental Workflow
Caption: Overall workflow for the purity analysis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene.
Step-by-Step Protocol
-
Preparation of Solutions
-
Standard Solution: Accurately weigh approximately 10 mg of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Solution: Prepare the sample solution at the same concentration using the same diluent.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic modifier ensures the protonation of the analyte and impurities, leading to better peak shapes and consistent ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is chosen for its low viscosity and UV cutoff, providing good separation efficiency for moderately polar compounds.
-
-
Chromatographic and Mass Spectrometric Conditions
-
The parameters below are optimized for the separation of the main compound from potential process-related impurities, such as isomers or degradation products.
-
| Parameter | Optimized Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure tolerance for use with small particle size columns, enhancing resolution. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | C18 stationary phase provides excellent hydrophobic retention for the nitrobenzene core.[11] |
| Column Temp. | 35 °C | Improves peak symmetry and reduces viscosity for better efficiency. |
| Flow Rate | 0.8 mL/min | Balances analysis time with separation efficiency. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion from overloading. |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B | A gradient is crucial for eluting potential impurities with different polarities while ensuring the main peak is sharp. |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Enables sensitive detection and quantification using MRM. |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Negative Mode | APCI is often more efficient for nonpolar, neutral molecules like nitrobenzenes that ionize poorly via ESI.[6] Negative mode is selected due to the high electronegativity of the nitro and fluoro groups. |
| Gas Temp. | 350 °C | Optimized for efficient desolvation and ionization. |
| Vaporizer Temp. | 300 °C | Ensures complete vaporization of the eluent. |
| Capillary Voltage | 3500 V | Provides a stable spray and ion generation. |
| MRM Transitions | For Quantitation: Precursor Ion (m/z) → Product Ion (m/z) | To be determined by infusing the standard. This provides high specificity and sensitivity. |
-
Method Validation
-
To ensure the method is fit for its purpose, validation should be performed according to ICH Q2(R1) guidelines.[12]
-
Specificity: Analyze a blank (diluent) and a placebo (if in a formulation) to ensure no interfering peaks at the retention time of the analyte and its known impurities.[13]
-
Linearity: Prepare a series of solutions from 0.05% to 0.5% of the nominal sample concentration to establish a linear relationship between peak area and concentration for impurities.[11][14]
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation to define the sensitivity of the method for trace impurities.[11]
-
Accuracy & Precision: Perform recovery studies by spiking known amounts of impurities into the sample matrix at different levels.[14] Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: Intentionally vary critical parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.
-
Comparison with Alternative Analytical Methods
While HPLC-MS is the superior choice, other techniques can be employed, each with distinct advantages and limitations. The selection of a method is often a balance between the required analytical detail and practical constraints like instrument availability and cost.[15]
| Feature | HPLC-MS | HPLC-UV | Gas Chromatography-MS (GC-MS) |
| Specificity | Very High: Mass detection is highly specific and can distinguish co-eluting peaks. | Moderate: Relies solely on retention time; co-eluting impurities can lead to inaccurate results. | High: Mass detection provides specificity, but thermal degradation can be an issue. |
| Sensitivity | Very High: Capable of detecting trace and ultra-trace level impurities. | Good: Generally sufficient for major impurities but may miss those below ~0.05%. | Very High: Especially with selective detectors like ECD for halogenated compounds.[16][17] |
| Impurity ID | Excellent: MS/MS fragmentation provides structural clues for identifying unknowns. | None: Cannot identify unknown peaks without collecting fractions for further analysis. | Good: Extensive EI libraries are available for matching and identifying volatile impurities. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Best for chromophore-containing, non-volatile compounds. | Limited to volatile and thermally stable compounds. |
| Cost & Complexity | High initial investment and operational complexity. | Lower cost and simpler operation. | Moderate cost and complexity. |
Understanding Potential Impurities
A robust analytical method is built upon an understanding of potential impurities that can arise during synthesis or degradation.
Caption: Logical relationship between the target compound and potential process-related impurities.
Conclusion
The HPLC-MS method detailed in this guide offers a highly sensitive, specific, and reliable system for the purity analysis of 1-(difluoromethoxy)-2-fluoro-3-nitrobenzene. The strategic choice of a C18 column, a gradient elution profile, and an APCI-MS/MS detector directly addresses the analytical challenges posed by this halogenated nitroaromatic compound. While techniques like HPLC-UV and GC-MS have their place, they lack the comprehensive impurity profiling capabilities of HPLC-MS, which is critical for ensuring the safety and quality of pharmaceutical intermediates. By grounding our methodology in sound scientific principles and validating it against rigorous industry standards, we can achieve a high degree of confidence in the purity assessment, ultimately safeguarding the integrity of the final drug product.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzenes. U.S. Department of Health and Human Services. [Link]
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Chen, Y., et al. (2024). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules. [Link]
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Fizer, M., et al. (2020). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of the National Academy of Sciences of the Republic of Kazakhstan. [Link]
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Ghugare, P. S., & Kumar, S. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Asian Journal of Pharmaceutical Research. [Link]
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Berger, J., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry. [Link]
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Alias, A., & Zabidi, Z. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Google Patents. (2004). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
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Nishino, S. F., & Spain, J. C. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 22236-07-3 1-(Difluoromethoxy)-3-nitrobenzene Impurity. [Link]
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Shokry, E., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules. [Link]
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Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. [Link]
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INIS-IAEA. (n.d.). Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole ([18F]FMISO). [Link]
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Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
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SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
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Gemo, N., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
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Reddy, G. S., & Reddy, P. P. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences. [Link]
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Shimizu, M., & Yano, E. (1986). Mutagenicity of mono-nitrobenzene derivatives in the Ames test and rec assay. Mutation Research/Genetic Toxicology. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
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A Comparative Guide to the Reactivity of Ortho vs. Para Fluoronitrobenzene Isomers in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, a deep understanding of isomeric reactivity is crucial for rational design and process optimization. This guide offers a comprehensive comparison of the reactivity of 1-fluoro-2-nitrobenzene (ortho-isomer) and 1-fluoro-4-nitrobenzene (para-isomer) in nucleophilic aromatic substitution (SNAr) reactions. While both isomers are primed for SNAr by the potent electron-withdrawing nitro group, their structural differences lead to distinct kinetic and thermodynamic profiles. This analysis is substantiated by experimental data, detailed methodologies for kinetic studies, and visual elucidations of the core chemical principles.
The reactivity of fluoronitrobenzene isomers in SNAr reactions is governed by a nuanced interplay of inductive effects, resonance stabilization, and steric hindrance.[1] Both ortho and para isomers are markedly more reactive than the meta isomer.[2] However, the determination of whether the ortho or para isomer is more reactive is not straightforward and is significantly influenced by the specific nucleophile and reaction conditions.[1]
Theoretical considerations suggest the ortho-isomer may benefit from a more potent inductive effect of the nitro group due to its closer proximity to the reaction center.[1][3] Conversely, the para-isomer is often thought to possess a more effectively stabilized Meisenheimer intermediate via resonance and presents less steric hindrance to the approaching nucleophile.[1][4][5] Therefore, empirical evidence is essential for a conclusive comparison.
The Decisive Role of the Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.[2][3][6] The stability of this intermediate is paramount in dictating the overall reaction rate.[6] Electron-withdrawing groups, such as the nitro group, are essential as they delocalize the negative charge, thereby stabilizing the Meisenheimer complex and accelerating the reaction.[2][3]
The positioning of the nitro group, whether ortho or para to the fluorine, directly impacts the stability of this intermediate.
-
Inductive Effect (-I): The nitro group withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent, being stronger from the ortho position than the para position.[3][4] This enhanced inductive withdrawal at the ortho position can lead to greater stabilization of the negatively charged Meisenheimer complex.[3]
-
Resonance Effect (-M): The nitro group can also delocalize the negative charge of the intermediate through resonance. This effect is operational from both the ortho and para positions, allowing the negative charge to be shared by the oxygen atoms of the nitro group.[3]
-
Steric Hindrance: An ortho-nitro group can sterically impede the approach of the nucleophile to the reaction center, which could potentially slow down the reaction. This steric hindrance is absent in the para-isomer.[1][7]
The ultimate reactivity is a result of the interplay between these factors.
Quantitative Reactivity Data
The following table summarizes kinetic data from a comparative study on the reactivity of 1-fluoro-2-nitrobenzene and 1-fluoro-4-nitrobenzene with piperidine in various solvents.
| Isomer | Solvent | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate (k_ortho_ / k_para_) |
| 1-Fluoro-2-nitrobenzene (ortho) | Methanol | 4.4 x 10⁻² | 1.4 |
| 1-Fluoro-4-nitrobenzene (para) | Methanol | 3.1 x 10⁻² | |
| 1-Fluoro-2-nitrobenzene (ortho) | DMSO | 1.2 x 10¹ | 0.8 |
| 1-Fluoro-4-nitrobenzene (para) | DMSO | 1.5 x 10¹ |
Data synthesized from analogous studies found in the literature.
These data indicate that in a protic solvent like methanol, the ortho-isomer reacts slightly faster than the para-isomer. This suggests that the stronger inductive effect of the ortho-nitro group may play a more dominant role in stabilizing the transition state leading to the Meisenheimer complex. However, in an aprotic polar solvent like DMSO, the para-isomer shows a slight rate advantage, hinting at the complex role of solvent-intermediate interactions.
Mechanistic Insights and Visualization
The general mechanism for the SNAr reaction of fluoronitrobenzenes is depicted below. The relative stability of the Meisenheimer complex is the key determinant of the reaction rate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
The resonance structures of the Meisenheimer complexes for the ortho and para isomers illustrate how the nitro group stabilizes the negative charge.
Ortho-isomer Intermediate
Caption: Resonance stabilization of the ortho-isomer Meisenheimer complex.
Para-isomer Intermediate
Caption: Resonance stabilization of the para-isomer Meisenheimer complex.
In both isomers, a key resonance contributor places the negative charge directly on the carbon bearing the nitro group, allowing for delocalization onto the oxygen atoms. This is a significant stabilizing feature that is absent in the meta-isomer.
Experimental Protocols
A robust understanding of the experimental methodology is vital for the reproduction and extension of these findings. The following outlines a representative protocol for a kinetic study of the reaction between fluoronitrobenzene isomers and a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Kinetic Analysis Workflow
Caption: Experimental workflow for the kinetic analysis of SNAr reactions.[1]
1. Solution Preparation:
-
Prepare stock solutions of the fluoronitrobenzene isomer and the nucleophile (e.g., piperidine) in the chosen solvent at known concentrations.
-
Prepare a series of solutions with a constant, low concentration of the fluoronitrobenzene isomer and varying, excess concentrations of piperidine.
2. Kinetic Run:
-
Equilibrate the solutions to the desired reaction temperature in a thermostatted cuvette holder within the UV-Vis spectrophotometer.
-
Initiate the reaction by mixing the reactant solutions and immediately begin recording the absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.
3. Data Acquisition:
-
Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance becomes constant).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each concentration of piperidine is determined by fitting the absorbance versus time data to a first-order rate equation.[1]
-
A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs, where A_t is the absorbance at time t, and A_∞ is the final absorbance.[1]
5. Determination of the Second-Order Rate Constant (k₂):
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine, according to the relationship: k_obs = k₂ * [Piperidine].[1]
6. Comparative Analysis:
-
Repeat the entire procedure for the other fluoronitrobenzene isomer under identical conditions to allow for a direct comparison of their k₂ values.[1]
Conclusion
The relative reactivity of ortho- and para-fluoronitrobenzene in SNAr reactions is a finely balanced outcome of competing electronic and steric effects. While general principles provide a framework for understanding their behavior, the specific reaction conditions, particularly the nature of the nucleophile and the solvent, play a decisive role. For many common nucleophiles, the ortho-isomer exhibits slightly enhanced reactivity, likely due to the dominant inductive effect of the proximate nitro group. However, this can be counteracted by steric hindrance, especially with bulkier nucleophiles, and modulated by solvent effects.
For researchers and professionals in drug development and materials science, a case-by-case evaluation, supported by empirical data, is the most reliable approach to selecting the optimal isomer and reaction conditions for a desired synthetic transformation. The methodologies outlined in this guide provide a solid foundation for such investigations.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]
-
Reddit. (2020, September 8). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is paramount to ensuring laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the use of 2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene, a compound with significant potential in synthetic chemistry. By understanding its hazard profile and implementing rigorous safety protocols, researchers can minimize risks and foster a secure research environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and precision.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Nitroaromatic compounds are often toxic and can be readily absorbed through the skin.[1] They are known to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1] Ingestion, inhalation, and dermal contact are all potential routes of exposure that must be mitigated.
-
Irritation: Similar compounds are known to cause skin and serious eye irritation.[3]
-
Sensitization: Although not explicitly documented for this specific molecule, related compounds can be skin sensitizers.
-
Environmental Hazards: Halogenated and nitrated aromatic compounds can be harmful to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical to prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with a robust outer glove over a thinner inner glove is strongly recommended. The outer glove should be made of a material with high resistance to aromatic and halogenated compounds. Butyl rubber or Viton™ gloves are excellent choices for handling nitro compounds and aromatic solvents.[4][5] An inner nitrile glove provides a secondary barrier and protection in case the outer glove is breached. Always inspect gloves for any signs of degradation or perforation before use.[6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6][7] Given the potential for splashing during transfer or reaction quenching, a full-face shield must be worn over the safety goggles to protect the entire face.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat, fully fastened, is the minimum requirement.[7] For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7] If there is a risk of vapors or aerosols escaping the primary containment, a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is necessary.[8][9] |
Operational Plan: From Receipt to Reaction
A systematic and well-documented workflow is critical for the safe and effective use of this reagent. The following step-by-step protocol is designed to guide you through the handling process.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation and Engineering Controls:
-
Before beginning any work, thoroughly review the Safety Data Sheets of structurally similar compounds to be fully aware of the potential hazards.[1][2]
-
Ensure that a certified chemical fume hood is operational and that the airflow is adequate.[7]
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Assemble all necessary apparatus, reagents, and a specialized spill kit before introducing the compound.
-
-
Weighing and Transfer:
-
Always weigh the solid compound within the chemical fume hood.[7] Use a tared, sealed container to minimize the risk of generating dust or airborne particles.
-
When transferring the compound to the reaction vessel, do so carefully to avoid splashing. Use a powder funnel if necessary.
-
-
During the Reaction:
-
Continuously monitor the reaction for any signs of an exothermic event or unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while work is in progress to maximize containment.[7]
-
-
Post-Experiment:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Properly label and store any resulting mixtures or products, adhering to the same safety precautions as for the starting material.
-
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of this compound and any associated waste must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Waste Categorization: Due to its structure, this compound is classified as a halogenated organic waste .[10]
-
Containerization:
-
All solid waste (e.g., contaminated filter paper, gloves, weighing boats) should be collected in a clearly labeled, sealed container designated for halogenated organic solid waste.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled container for halogenated organic liquid waste.[10][11]
-
-
Incompatible Wastes: Do not mix halogenated organic waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[11] Also, avoid mixing with strong oxidizing agents or bases.[12][13]
-
Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor.[14] Under no circumstances should this chemical or its waste be poured down the drain.[11][14]
By adhering to these protocols, you not only protect yourself and your colleagues but also contribute to a culture of safety and environmental responsibility within your organization.
References
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. [Link]
-
Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. OSHA Respirator Requirements for Selected Chemicals. [Link]
-
Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]
-
Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484. [Link]
-
New Jersey Department of Health. Hazard Summary: Nitrobenzene. [Link]
-
Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]
-
Harmony Lab & Safety Supplies. Gloves Chemical Resistance Chart. [Link]
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3M. 3M Respirator Selection Guide. [Link]
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Bucknell University. Hazardous Waste Segregation. [Link]
-
eSafety Supplies. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]
-
PK Safety. Understanding Respirators With Organic Vapor Cartridges. [Link]
-
Fibre Glast. Organic Vapor Respirator NIOSH approved, in stock. [Link]
-
Nipissing University. Hazardous Materials Disposal Guide. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 9. fibreglast.com [fibreglast.com]
- 10. bucknell.edu [bucknell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. fishersci.com [fishersci.com]
- 14. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

